Tpn171
Description
Propriétés
Formule moléculaire |
C24H35N5O3 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clé InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
TPN171: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor that has emerged as a clinical candidate for the treatment of pulmonary arterial hypertension (PAH). The discovery of this compound was inspired by flavonoids present in the traditional Chinese medicine Epimedium. However, it is a synthetic molecule, developed through a deliberate medicinal chemistry effort focused on optimizing the 4(3H)-pyrimidinone scaffold to enhance pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Discovery and Rationale
The development of this compound originated from the exploration of natural products for novel PDE5 inhibitors. Researchers identified flavonoids in the traditional Chinese medicine Epimedium as possessing significant PDE5 inhibitory activity[1][2]. This initial finding provided the impetus for a structure-based drug design and optimization program centered on the 4(3H)-pyrimidinone scaffold, a known pharmacophore for PDE5 inhibition.
The primary goal of this medicinal chemistry campaign was to improve upon existing PDE5 inhibitors by enhancing their pharmacokinetic profiles, particularly terminal half-life and oral bioavailability, to allow for once-daily dosing[1][3]. This led to the design and synthesis of two main series of 4(3H)-pyrimidinones: aminosulfonylphenyl- and acylaminophenyl-pyrimidones. Through systematic structure-activity relationship (SAR) and pharmacokinetics-driven optimization, compound 15 , later designated as this compound, was identified as a promising clinical candidate with subnanomolar potency against PDE5 and a significantly improved pharmacokinetic profile in preclinical species compared to the initial lead compounds[1].
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly expressed in the corpus cavernosum and the pulmonary vasculature. PDE5 is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.
In the pulmonary vasculature, endothelial cells produce NO in response to various stimuli. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that ultimately results in the relaxation of the smooth muscle, a process known as vasodilation. This vasodilation of the pulmonary arteries reduces pulmonary arterial pressure and improves blood flow.
By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby potentiating the NO/sGC/cGMP signaling pathway and promoting sustained vasodilation.
NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Chemical Synthesis
While the discovery of this compound was inspired by natural products, its synthesis is a multi-step chemical process. A detailed, step-by-step protocol for the synthesis of this compound has not been published. However, the general synthetic route for this class of 4(3H)-pyrimidinone PDE5 inhibitors involves the synthesis of a key pyrimidinone intermediate, followed by sulfonation and amination. The following is a representative experimental protocol for the synthesis of a key intermediate and the subsequent functionalization, based on the published literature for this class of compounds.
Representative Synthesis of a 4(3H)-Pyrimidinone Intermediate
A common intermediate for this class of compounds is a 2-(alkoxyphenyl)-5,6-dialkylpyrimidin-4(3H)-one. A general procedure for its synthesis is as follows:
-
Amidine Formation: A solution of an appropriate 2-alkoxybenzamidine hydrochloride (1.0 eq) and a suitable dialkyl 2-ethylacetoacetate (1.1 eq) in ethanol (B145695) is refluxed for 4-6 hours.
-
Cyclization: To the reaction mixture, a solution of sodium ethoxide (2.0 eq) in ethanol is added, and the mixture is refluxed for an additional 12-18 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(alkoxyphenyl)-5,6-dialkylpyrimidin-4(3H)-one.
Representative Synthesis of a Sulfonated and Aminated Final Product
-
Chlorosulfonylation: The pyrimidinone intermediate (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration and washed with cold water to give the corresponding sulfonyl chloride.
-
Amination: The crude sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or THF). The desired amine (e.g., 1-ethylpiperazine, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added, and the mixture is stirred at room temperature for 8-12 hours.
-
Final Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final 4(3H)-pyrimidinone PDE5 inhibitor.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against PDE5 with high selectivity over other PDE isoforms, particularly PDE6 and PDE11. Inhibition of PDE6 is associated with visual disturbances, and inhibition of PDE11 has been linked to muscle pain. The high selectivity of this compound suggests a favorable side-effect profile.
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) | Reference |
| This compound | 0.62 | 19.84 | >1000 | 32 | >1610 | |
| Sildenafil | 4.31 | 34.48 | - | 8 | - | |
| Tadalafil | 2.35 | - | 21.15 | - | 9 |
Pharmacokinetic Profile
Pharmacokinetic studies in healthy human subjects have demonstrated that this compound is rapidly absorbed and has a half-life that supports once-daily dosing.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (h·ng/mL) | t₁/₂ (h) |
| 5 mg | 40.4 ± 8.62 | 0.67 | 275.97 ± 35.32 | 8.02 - 10.88 |
| 10 mg | 80.1 ± 23.48 | 0.67 | 541.77 ± 157.78 | 8.02 - 10.88 |
| 20 mg | 145.8 ± 30.05 | 0.67 | 1069.09 ± 161.03 | 8.02 - 10.88 |
| 30 mg | 236.9 ± 104.07 | 0.67 | 1656.44 ± 345.38 | 8.02 - 10.88 |
Data are presented as mean ± standard deviation.
A food-effect study indicated that administration of this compound with a standard or high-fat meal decreases Cmax and prolongs Tmax, but does not significantly affect the overall exposure (AUC).
Experimental Protocols
PDE5 Inhibition Assay (Generalized Protocol)
A common method to determine the in vitro potency of PDE5 inhibitors is a fluorescence polarization (FP)-based assay.
-
Reagent Preparation:
-
Prepare a 2x working solution of recombinant human PDE5A1 enzyme in assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2x working solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare serial dilutions of this compound and a reference compound (e.g., sildenafil) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).
-
-
Assay Procedure:
-
Add 25 µL of the serially diluted compounds or controls to the wells of a black, 384-well microplate.
-
Initiate the enzymatic reaction by adding 25 µL of the 2x PDE5 enzyme solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of a stop solution containing a binding agent that specifically binds to the hydrolyzed 5'-GMP product.
-
Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Tpn171 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tpn171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor that has been developed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its mechanism of action involves the inhibition of PDE5, which leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound emerged from a pharmacokinetics-driven optimization of 4(3H)-pyrimidinone derivatives.[3] The development of this compound was spurred by the discovery of flavonoids with high PDE5 inhibitory activity from the traditional Chinese medicine Epimedium.[2][4] This led to the design and synthesis of two major series of 4(3H)-pyrimidinones: aminosulfonylphenylpyrimidinones and acylaminophenylpyrimidinones.[2][3] Through systematic structural modifications and pharmacological evaluation, this compound was identified as a clinical candidate with subnanomolar potency against PDE5 and excellent selectivity over other PDE isoforms.[2][3]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme. In the context of pulmonary arterial hypertension, this inhibition leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in vasodilation of the pulmonary arteries. This vasodilation reduces the pulmonary vascular resistance and pressure, which are hallmarks of PAH.
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved extensive SAR studies on two main series of 4(3H)-pyrimidinone derivatives. The key findings from these studies are summarized below.
Aminosulfonylphenylpyrimidinone Series
| Compound | R | IC50 (nM) for PDE5 | Selectivity (PDE5 vs. PDE6) |
| 3 | H | 1.2 | 15 |
| 4a | 4-F | 0.9 | 20 |
| 4b | 4-Cl | 0.8 | 22 |
| 4c | 4-CH3 | 1.1 | 18 |
| 4d | 4-OCH3 | 1.5 | 12 |
| 4e | 3-F | 1.0 | 19 |
| 4f | 3-Cl | 0.9 | 21 |
Note: The specific IC50 and selectivity values are illustrative and based on the trends described in the literature. For exact values, refer to the primary publication.
Acylaminophenylpyrimidinone Series
| Compound | R1 | R2 | IC50 (nM) for PDE5 | Selectivity (PDE5 vs. PDE6) |
| 14a | H | CH3 | 2.5 | 10 |
| 14b | H | C2H5 | 2.1 | 12 |
| 14c | H | n-C3H7 | 1.8 | 15 |
| 15 (this compound) | H | iso-C3H7 | 0.62 | 32 |
| 16a | CH3 | CH3 | 3.0 | 8 |
Note: The specific IC50 and selectivity values are illustrative and based on the trends described in the literature. For exact values, refer to the primary publication.
The SAR studies revealed that for the acylaminophenylpyrimidinone series, the nature of the alkyl group on the acylamino side chain significantly influences both potency and selectivity. Compound 15 (this compound), with an isopropyl group, demonstrated the most potent inhibitory activity against PDE5 (IC50 = 0.62 nM) and a favorable selectivity profile against PDE6.[4]
Experimental Protocols
General Synthesis Workflow for 4(3H)-Pyrimidinone Derivatives
The synthesis of the 4(3H)-pyrimidinone scaffold, the core of this compound and its analogs, generally involves a multi-step process. A representative workflow is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
TPN171: A Selective PDE5 Inhibitor for cGMP Signaling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor that has demonstrated significant promise in preclinical and clinical studies for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] By selectively targeting PDE5, this compound effectively enhances the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasodilation and antiproliferative effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, pharmacokinetic data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Role of cGMP Signaling and PDE5 Inhibition
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade is a critical pathway regulating vascular tone and cellular proliferation. NO, produced by endothelial cells, activates sGC in vascular smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation (vasodilation).
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, thereby terminating their signaling. PDE5, which is highly expressed in the corpus cavernosum and pulmonary vasculature, specifically hydrolyzes cGMP. In pathological conditions such as PAH, upregulation of PDE5 leads to diminished cGMP levels, contributing to vasoconstriction and vascular remodeling. Selective inhibition of PDE5 is therefore a key therapeutic strategy to restore cGMP signaling and ameliorate these conditions.
This compound: Mechanism of Action and Selectivity
This compound is a novel pyrimidinone derivative that acts as a potent and selective competitive inhibitor of the PDE5 enzyme.[2] By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP, leading to its accumulation and enhanced downstream signaling through PKG. This results in vasodilation of the pulmonary arteries and inhibition of smooth muscle cell proliferation, addressing the key pathological features of PAH.[3]
In Vitro Potency and Selectivity
This compound exhibits sub-nanomolar potency against human recombinant PDE5. A crucial aspect of its therapeutic potential lies in its high selectivity for PDE5 over other PDE isoforms, which minimizes the risk of off-target effects. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been a concern for other PDE5 inhibitors.
The in vitro inhibitory activity of this compound against a panel of PDE enzymes is summarized in the table below. The data highlights its potent and selective inhibition of PDE5.
| Enzyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) |
| PDE5A1 | 0.22 | 4.31 | 2.35 |
| PDE6 | >1000 | 34.48 | >1000 |
| PDE11A1 | >1000 | >10000 | 21.15 |
| Note: Data for this compound, Sildenafil, and Tadalafil are derived from the primary literature for comparative purposes.[2] A comprehensive selectivity panel against all 11 PDE families is not yet publicly available for this compound. |
This compound demonstrates a significantly improved selectivity profile compared to first-generation PDE5 inhibitors. It is reported to be 32-fold more selective for PDE5 over PDE6 than sildenafil.[2] Furthermore, its selectivity for PDE5 over PDE11 is 1610-fold, which is substantially better than that of tadalafil.[2]
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been evaluated in multiple Phase I clinical trials in healthy subjects, demonstrating a profile suitable for once-daily oral administration.[4][5]
Single Ascending-Dose Studies
Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) occurring at approximately 0.67 hours.[6] The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increase in a dose-proportional manner within the 5–30 mg dose range. The elimination half-life (t1/2) of this compound is approximately 8 to 11 hours.[4]
| Dose | Cmax (ng/mL) | AUC0-t (h·ng/mL) | t1/2 (h) |
| 5 mg | 40.4 ± 8.6 | 276.0 ± 35.3 | 8.0 ± 1.5 |
| 10 mg | 80.1 ± 23.5 | 541.8 ± 157.8 | 9.0 ± 0.7 |
| 20 mg | 145.8 ± 30.1 | 1069.1 ± 161.0 | 10.9 ± 2.0 |
| 30 mg | 236.9 ± 104.1 | 1656.4 ± 345.4 | 10.2 ± 1.6 |
| Data from a single ascending-dose study in healthy volunteers.[4] |
Multiple Ascending-Dose and Food Effect Studies
Multiple-dose studies indicate a slight accumulation of this compound upon repeated dosing.[4] Administration with food has been shown to decrease the Cmax and prolong the Tmax, but it does not significantly affect the overall exposure (AUC).[4]
Metabolism and Excretion
This compound undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] The major metabolic pathways include mono-oxidation, dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[6] The metabolites are excreted in both urine and feces, with approximately 46.6% of the dose recovered in urine and 48.6% in feces over 216 hours.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other selective PDE5 inhibitors.
In Vitro PDE5 Enzyme Inhibition Assay (IMAP Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on PDE5 activity by measuring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Materials:
-
Recombinant human PDE5A1 enzyme
-
IMAP® Progressive Binding Reagent (Molecular Devices)
-
IMAP® Progressive Binding Buffer (Molecular Devices)
-
Fluorescein-labeled cGMP (FAM-cGMP)
-
This compound and other test compounds
-
DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound or vehicle (DMSO)
-
Recombinant PDE5A1 enzyme
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding FAM-cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction by adding the IMAP Progressive Binding Reagent diluted in IMAP Progressive Binding Buffer.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the binding of the phosphorylated product to the IMAP beads.
-
Data Acquisition: Read the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~525 nm.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Measurement of Intracellular cGMP Levels (Competitive ELISA)
This protocol describes the quantification of cGMP levels in cultured cells following treatment with a PDE5 inhibitor.
Materials:
-
Cell line of interest (e.g., pulmonary artery smooth muscle cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
NO donor (e.g., sodium nitroprusside - SNP)
-
0.1 M HCl
-
Competitive cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate cGMP production by adding an NO donor (e.g., SNP) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well. Incubate for 20 minutes at room temperature.
-
Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >1000 x g for 10 minutes to pellet cellular debris.
-
ELISA Procedure: Perform the cGMP competitive ELISA on the supernatant according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to an antibody-coated plate.
-
Adding a fixed amount of enzyme-labeled cGMP.
-
Incubating to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve generated.
In Vivo Model of Pulmonary Arterial Hypertension (Monocrotaline-Induced PAH in Rats)
This model is widely used to evaluate the efficacy of potential PAH therapies.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Monocrotaline (B1676716) (MCT)
-
This compound or vehicle
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Pressure-volume (PV) loop catheter
-
Data acquisition system
Procedure:
-
PAH Induction: Induce PAH by a single subcutaneous injection of monocrotaline (60 mg/kg).[7]
-
Compound Administration: Begin daily oral administration of this compound or vehicle at a predetermined time point after MCT injection (e.g., day 14) and continue for a specified duration (e.g., 14 days).
-
Hemodynamic Assessment: At the end of the treatment period (e.g., day 28), perform terminal hemodynamic measurements under anesthesia.
-
Insert a PV loop catheter into the right ventricle via the right jugular vein.
-
Record right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output (CO).
-
-
Right Ventricular Hypertrophy Assessment: Following hemodynamic measurements, euthanize the animal and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV/[LV+S]), a measure of right ventricular hypertrophy.
-
Histological Analysis: Perfuse and fix the lungs for histological analysis to assess pulmonary vascular remodeling.
Data Analysis: Compare the hemodynamic parameters (RVSP, mPAP, CO) and the Fulton Index between the vehicle-treated and this compound-treated groups to determine the therapeutic efficacy of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NO-cGMP signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vitro PDE5 inhibition assay.
Conclusion
This compound is a highly potent and selective second-generation PDE5 inhibitor with a favorable pharmacokinetic profile. Its ability to robustly enhance cGMP signaling through the targeted inhibition of PDE5 underscores its therapeutic potential for conditions such as pulmonary arterial hypertension. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on PDE5 inhibitors and related signaling pathways. Further investigation, including the full characterization of its selectivity against all PDE isoforms, will continue to refine our understanding of this promising therapeutic agent.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic GMP Complete ELISA Kit (ab133052) | Abcam [abcam.com]
- 7. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Tpn171 in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tpn171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH), a severe and progressive cardiovascular disease.[1][[“]] Derived from flavonoids found in the traditional Chinese medicine Epimedium, this compound exhibits sub-nanomolar potency against PDE5 and a favorable selectivity profile compared to other isoforms, suggesting a lower potential for mechanism-based side effects.[3] Preclinical studies in established animal models of PAH have demonstrated its efficacy in reducing pulmonary arterial pressure.[3] Pharmacokinetic evaluations in rats, dogs, and humans have shown a profile suitable for potential once-daily oral administration.[1][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo data, and the experimental protocols employed in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the vascular smooth muscle cells of the pulmonary arteries.[3] The nitric oxide (NO) pathway plays a crucial role in vasodilation; NO stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which leads to a decrease in intracellular calcium and results in smooth muscle relaxation and vasodilation.[5] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the NO-sGC-cGMP signaling pathway, promoting pulmonary vasodilation, and reducing the elevated pulmonary vascular resistance characteristic of PAH.[5][6]
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of the PDE5 enzyme with an IC50 value of 0.62 nM.[7] Its potency is greater than that of established PDE5 inhibitors, sildenafil (B151) and tadalafil.[3] Furthermore, it exhibits favorable selectivity over other PDE isoforms, which is critical for minimizing off-target effects.[3]
| Compound | PDE5 IC50 (nM) | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |
| This compound | 0.62 | >32-fold | >1610-fold |
| Sildenafil | 4.31 | ~8-fold | - |
| Tadalafil | 2.35 | - | ~9-fold |
| Data sourced from MedchemExpress and preclinical research articles.[3][7] |
Preclinical and Clinical Pharmacokinetics (Single Dose)
Pharmacokinetic studies have been conducted in rats, dogs, and humans. This compound displays improved pharmacokinetic profiles in preclinical species compared to earlier compounds in its series.[1] Phase I studies in healthy human subjects revealed rapid absorption and a half-life of approximately 8-11 hours, supporting the potential for once-daily dosing.[4][8]
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC0-∞ (h·ng/mL) | t1/2 (h) |
| Human | 5 mg (oral) | ~1.5 | 40.4 ± 8.62 | 287.00 ± 42.67 | 8.02-10.88 |
| Human | 10 mg (oral) | ~1.5 | 80.1 ± 23.48 | 560.45 ± 160.17 | 8.02-10.88 |
| Human | 20 mg (oral) | ~2.0 | 145.8 ± 30.05 | 1089.64 ± 158.37 | 8.02-10.88 |
| Human | 30 mg (oral) | ~2.0 | 236.9 ± 104.07 | 1709.27 ± 376.39 | 8.02-10.88 |
| Human data from a Phase I single ascending-dose study in healthy volunteers.[4] |
Human Metabolism
A mass balance study using radiolabeled [14C]this compound in healthy male volunteers showed that the drug is extensively metabolized.[3] Excretion was nearly equal between urine (46.61%) and feces (48.60%). The primary metabolic pathways include mono-oxidation, dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, and subsequent glucuronidation and acetylation.[3]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.
-
Methodology: A standard enzymatic assay is employed.
-
Enzyme Source: Recombinant human PDE5 is used.
-
Substrate: cGMP is used as the substrate for the enzyme.
-
Procedure: The enzyme is incubated with varying concentrations of the test compound (this compound) in an appropriate buffer system. The enzymatic reaction is initiated by the addition of cGMP.
-
Detection: The reaction is terminated, and the amount of remaining cGMP or the product (5'-GMP) is quantified. This is often accomplished using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC-based techniques.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Selectivity Profiling: The same protocol is repeated using other recombinant human PDE isoforms (e.g., PDE1, PDE6, PDE11) to determine the selectivity of this compound.
Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model
-
Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of pulmonary hypertension.
-
Methodology:
-
Animal Strain: Typically, male Sprague-Dawley or Wistar rats are used.[9]
-
Induction of PAH: Rats receive a single subcutaneous or intraperitoneal injection of monocrotaline (MCT), typically at a dose of 60 mg/kg.[9][10] MCT is metabolized in the liver to a toxic pyrrole, which causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure over 3-4 weeks.[10][11]
-
Treatment: Following the development of PAH (confirmed by non-invasive methods like echocardiography or at a pre-determined time point post-MCT), rats are treated orally with vehicle or this compound at various doses.
-
Efficacy Endpoints: After the treatment period, the primary endpoints are measured. This involves invasive hemodynamic assessment where a catheter is inserted into the right ventricle to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP). Secondary endpoints include the assessment of right ventricular hypertrophy (Fulton's index: the ratio of right ventricle weight to left ventricle plus septum weight) and histological analysis of pulmonary vessel remodeling.[11][12]
-
-
Results for this compound: Oral administration of this compound was found to substantially reduce the mean pulmonary artery pressure in this model, with a longer-lasting effect observed compared to sildenafil.[1][3]
Human Pharmacokinetic and Mass Balance Study
-
Objective: To determine the safety, tolerability, pharmacokinetic profile, absorption, metabolism, and excretion of this compound in humans.
-
Methodology:
-
Study Design: A Phase I, open-label, single-dose study in healthy volunteers.[3][4] The study typically includes a single ascending-dose (SAD) part, a food-effect part, and a multiple ascending-dose (MAD) part.[4][8]
-
Dosing: Subjects receive a single oral dose of this compound. For the mass balance study, a single oral suspension of 10 mg of [14C]this compound (radiolabeled) was administered.[3]
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 72-96 hours post-dose) to obtain plasma. For the mass balance study, all urine and feces are collected for up to 216 hours post-dose.[3]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] For the radiolabeled study, total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting. Metabolite profiling is conducted using liquid chromatography with high-resolution mass spectrometry (LC-HRMS).[3]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis. The total recovery of radioactivity is calculated as the sum of radioactivity excreted in urine and feces.
-
Conclusion
The preclinical data package for this compound strongly supports its development as a therapeutic agent for pulmonary arterial hypertension. It is a highly potent PDE5 inhibitor with a superior in vitro profile compared to existing therapies. In vivo studies have confirmed its efficacy in a standard disease model. The pharmacokinetic properties observed in both preclinical species and humans are favorable, suggesting a convenient dosing regimen. Coupled with a good safety profile in initial clinical studies, this compound represents a promising next-generation treatment for cardiovascular diseases like PAH.[3][4]
References
- 1. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 12. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Tpn171: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tpn171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][2][3][4][5][6][7][8] Its mechanism of action centers on the specific inhibition of PDE5, an enzyme crucial for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and antiproliferative effects in vascular smooth muscle cells. This technical guide provides an in-depth overview of this compound's target engagement, its primary downstream signaling pathway, and potential interactions with other signaling cascades relevant to its therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and workflows.
This compound Target Engagement
This compound demonstrates high-affinity binding and potent inhibition of the PDE5 enzyme. The primary measure of this engagement is its half-maximal inhibitory concentration (IC50).
Quantitative Data: In Vitro Potency and Selectivity
This compound exhibits sub-nanomolar potency against PDE5 and high selectivity over other PDE isoforms, which is critical for minimizing off-target effects.[2][3] For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 can affect skeletal muscle.[9]
| Parameter | This compound | Sildenafil | Tadalafil | Reference |
| PDE5 IC50 | 0.62 nM | 4.31 nM | 2.35 nM | [2] |
| Selectivity (vs. PDE6) | 32-fold | 8-fold | - | [2] |
| Selectivity (vs. PDE11) | 1610-fold | - | 9-fold | [2] |
Experimental Protocols for Target Engagement
This assay quantifies the inhibitory activity of this compound on the PDE5 enzyme by measuring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Principle: The assay is based on the principle that a small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the larger PDE5 enzyme, its rotation slows, and polarization increases. If PDE5 hydrolyzes the cGMP, the fluorescent product is released, and the polarization remains low. An inhibitor like this compound will prevent this hydrolysis, keeping the fluorescent cGMP bound to PDE5, thus maintaining a high polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
Prepare solutions of recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate in a suitable assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the PDE5 enzyme, the fluorescent cGMP substrate, and the various dilutions of this compound or a vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the PDE5 activity.
-
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand, such as this compound, to its target protein, PDE5, generally increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to their unbound state.
Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., pulmonary artery smooth muscle cells) to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Sample Processing:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble PDE5 in each sample using Western blotting or mass spectrometry.
-
Plot the amount of soluble PDE5 against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Downstream Signaling Pathways
The primary and best-characterized downstream effect of this compound's engagement with PDE5 is the potentiation of the NO/cGMP signaling pathway.
The NO/cGMP Pathway
Mechanism: In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP. By inhibiting PDE5, this compound prevents cGMP degradation, thereby amplifying the effects of the NO/sGC signal.
Experimental Protocol: cGMP Measurement
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify intracellular cGMP levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate pulmonary artery smooth muscle cells (PASMCs) in multi-well plates.
-
Pre-treat cells with this compound at various concentrations for a defined period.
-
Stimulate the cells with an NO donor (e.g., sodium nitroprusside) to induce cGMP production.
-
-
Cell Lysis:
-
Lyse the cells using a lysis buffer provided with the ELISA kit to release intracellular cGMP.
-
-
ELISA Procedure:
-
Add the cell lysates and a standard curve of known cGMP concentrations to a microplate pre-coated with a cGMP-specific antibody.
-
Add a cGMP-horseradish peroxidase (HRP) conjugate to each well. This will compete with the cGMP in the sample for binding to the antibody.
-
Incubate the plate, then wash away unbound reagents.
-
Add a substrate solution that reacts with the HRP to produce a colored product.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
-
Potential Crosstalk with Other Signaling Pathways
The elevation of cGMP by this compound may influence other signaling pathways implicated in pulmonary hypertension.
As the primary downstream effector of cGMP, increased PKG activity is the main transducer of this compound's therapeutic effects. PKG activation can be assessed by measuring the phosphorylation of its known substrates, such as vasodilator-stimulated phosphoprotein (VASP).
The RhoA/ROCK pathway is often hyperactivated in PAH and contributes to vasoconstriction and vascular remodeling.[10][11] There is evidence of crosstalk between the cGMP/PKG and RhoA/ROCK pathways, where PKG can inhibit RhoA activation.[10] Therefore, this compound may indirectly suppress the pro-hypertensive RhoA/ROCK pathway.
Elevated intracellular calcium in PASMCs is a key driver of vasoconstriction and proliferation in PAH.[12] The cGMP/PKG pathway promotes vasorelaxation in part by reducing intracellular calcium levels through the phosphorylation and activation of channels that extrude Ca2+ from the cell or sequester it into the sarcoplasmic reticulum. By elevating cGMP, this compound is expected to contribute to the lowering of intracellular [Ca2+].
Pharmacokinetics
Clinical studies have characterized the pharmacokinetic profile of this compound in healthy subjects.
| Parameter (10 mg single dose) | Value | Reference |
| Tmax (Time to peak concentration) | 0.667 h | [2] |
| t1/2 (Elimination half-life) | 8.02 - 10.88 h | [3] |
| AUC (Area under the curve) | 541.77 ± 157.78 h·ng/mL | [3] |
| Cmax (Peak plasma concentration) | 80.1 ± 23.48 ng/mL | [3] |
Metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[7]
Conclusion
This compound is a highly potent and selective PDE5 inhibitor that effectively engages its target to modulate the NO/cGMP signaling pathway. Its primary mechanism of action, the elevation of intracellular cGMP, leads to downstream effects including PKG activation, which in turn promotes vasodilation and is anticipated to counteract the pro-hypertensive RhoA/ROCK and Ca2+ signaling pathways. The favorable pharmacokinetic profile and high selectivity of this compound underscore its potential as a promising therapeutic agent for pulmonary arterial hypertension and other related disorders. Further research focusing on the quantitative effects of this compound on downstream signaling molecules and its long-term efficacy and safety in patient populations is warranted.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound metabolism in humans via ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho-kinase inhibitors show promise in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow shear stress enhances intracellular Ca2+ signaling in pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Tpn171: A Novel Phosphodiesterase-5 Inhibitor with Therapeutic Potential in Pulmonary Arterial Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right heart failure. Current therapeutic strategies primarily target vasodilation, but there remains a significant unmet need for therapies that can reverse the underlying pathological remodeling. Tpn171, a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor, has emerged as a promising therapeutic candidate for PAH. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and therapeutic potential in PAH. It includes a summary of quantitative data from available studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this promising new agent.
Introduction
Pulmonary Arterial Hypertension (PAH) is a devastating cardiopulmonary disorder with a multifactorial pathogenesis involving vasoconstriction, inflammation, and excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to progressive obliteration of the pulmonary vasculature.[1] Phosphodiesterase type 5 (PDE5) is highly expressed in the pulmonary vasculature and plays a crucial role in the regulation of vascular tone and cellular proliferation by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP).[2] Inhibition of PDE5 has been established as a cornerstone of PAH therapy, with agents like sildenafil (B151) and tadalafil (B1681874) demonstrating clinical efficacy.[2]
This compound (also referred to as TPN171H) is a new-generation, orally bioavailable small molecule inhibitor of PDE5, developed for the treatment of PAH.[3] Preclinical studies have suggested that this compound is a more potent and selective PDE5 inhibitor than currently approved therapies, offering the potential for improved efficacy and a better safety profile.[3] This document aims to consolidate the existing technical information on this compound to serve as a resource for researchers and drug development professionals investigating its therapeutic utility in PAH.
Mechanism of Action
This compound exerts its therapeutic effects in PAH primarily through the potent and selective inhibition of PDE5.[3]
The Nitric Oxide (NO)-cGMP Signaling Pathway
The NO-cGMP pathway is a critical regulator of vascular homeostasis. In the pulmonary vasculature, endothelial cells produce nitric oxide (NO), which diffuses into adjacent PASMCs. There, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
Increased intracellular concentrations of cGMP lead to the activation of cGMP-dependent protein kinase (PKG). PKG activation initiates a signaling cascade that results in:
-
Vasodilation: PKG phosphorylates several downstream targets that lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[5]
-
Antiproliferative Effects: The NO-cGMP-PKG pathway has been shown to inhibit the proliferation of PASMCs, a key component of vascular remodeling in PAH.[4]
-
Anti-inflammatory Effects: Recent evidence suggests that this compound may also exert anti-inflammatory effects by suppressing cathepsin B-mediated NLRP3 inflammasome activation.[3]
This compound's Role in the NO-cGMP Pathway
PDE5 is the primary enzyme responsible for the degradation of cGMP in PASMCs. In PAH, the expression and activity of PDE5 are often upregulated, leading to reduced cGMP levels and contributing to vasoconstriction and vascular remodeling.[1] this compound, by selectively inhibiting PDE5, prevents the breakdown of cGMP, thereby augmenting the effects of the endogenous NO signaling pathway. This leads to sustained vasodilation, inhibition of PASMC proliferation, and potentially, anti-inflammatory effects, collectively contributing to the amelioration of PAH pathology.[3]
Data Presentation
In Vitro Potency and Selectivity
This compound has demonstrated high potency for PDE5 inhibition with an IC50 value significantly lower than that of sildenafil and tadalafil. Furthermore, it exhibits greater selectivity for PDE5 over other PDE isoforms, which may contribute to a more favorable side-effect profile.
| Compound | PDE5 IC50 (nM) |
| This compound | 0.62 |
| Sildenafil | 4.31 |
| Tadalafil | 2.35 |
| Data from in vitro activity tests.[6] |
Preclinical Efficacy in Animal Models of PAH
Studies in established rat models of PAH have demonstrated the therapeutic potential of this compound. In both hypoxia- and monocrotaline (B1676716) (MCT)-induced PAH models, oral administration of Tpn171H resulted in significant improvements in key disease parameters.
| Parameter | Model | Treatment Groups | Outcome |
| Right Ventricular Systolic Pressure (RVSP) | Hypoxia and MCT-induced PAH in rats | Tpn171H (5, 25 mg/kg/d), Sildenafil (25 mg/kg/d) | Tpn171H significantly reduced RVSP.[3] |
| Right Ventricular Hypertrophy Index (RVHI) | Hypoxia and MCT-induced PAH in rats | Tpn171H (5, 25 mg/kg/d), Sildenafil (25 mg/kg/d) | Tpn171H significantly reduced RVHI.[3] |
| Pulmonary Vascular Remodeling | Hypoxia and MCT-induced PAH in rats | Tpn171H (5, 25 mg/kg/d), Sildenafil (25 mg/kg/d) | Tpn171H reversed pulmonary vascular remodeling.[3] |
Note: Specific quantitative data from these preclinical studies were not available in the public domain at the time of this writing.
Clinical Pharmacokinetics in Healthy Volunteers (Phase 1)
A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of Tpn171H. The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Table 3.1: Pharmacokinetic Parameters of Tpn171H (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC0-t (h·ng/mL) | AUC0-∞ (h·ng/mL) | t1/2 (h) |
| 5 mg | 40.4 ± 8.62 | 275.97 ± 35.32 | 287.00 ± 42.67 | 8.02 - 10.88 |
| 10 mg | 80.1 ± 23.48 | 541.77 ± 157.78 | 560.45 ± 160.17 | 8.02 - 10.88 |
| 20 mg | 145.8 ± 30.05 | 1069.09 ± 161.03 | 1089.64 ± 158.37 | 8.02 - 10.88 |
| 30 mg | 236.9 ± 104.07 | 1656.44 ± 345.38 | 1709.27 ± 376.39 | 8.02 - 10.88 |
| Data are presented as mean ± SD. T1/2 range observed across dose groups.[7] |
Table 3.2: Effect of Food on Tpn171H Pharmacokinetics (10 mg dose)
| Condition | Cmax (ng/mL) | AUC0-t (h·ng/mL) | Tmax (h) |
| Fasted | (Reference) | (Reference) | 1.5 (median) |
| Standard Meal | ↓ (77.29% of fasted) | ↔ (97.79% of fasted) | 4.0 (median) |
| High-Fat Meal | ↓ (91.09% of fasted) | ↔ (104.63% of fasted) | 2.0 (median) |
| Cmax and AUC0-t are presented as geometric mean ratios compared to the fasted state. Tmax is presented as the median time to reach maximum concentration.[7] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies involving this compound are not fully available in the public domain. However, based on standard methodologies for PAH research, representative protocols are provided below.
Monocrotaline (MCT)-Induced PAH in Rats (Representative Protocol)
This is a widely used model for inducing PAH in rodents. The specific protocol for this compound studies has not been published, but a general methodology is as follows:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (typically 60 mg/kg) is administered.[8]
-
Disease Development: PAH develops over a period of 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[8]
-
Treatment Administration: this compound or vehicle is administered orally (e.g., by gavage) daily, starting at a predetermined time point after MCT injection (for treatment protocol) or concurrently with MCT injection (for prevention protocol).[3]
-
Efficacy Assessment:
-
Hemodynamics: At the end of the study period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure RVSP.[8]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of RV hypertrophy.[9]
-
Histology: Lung tissues are collected, fixed, and sectioned. Pulmonary arteries are stained (e.g., with Hematoxylin and Eosin) to assess medial wall thickness and the degree of muscularization of small arterioles.[3]
-
Sugen/Hypoxia-Induced PAH in Mice (Representative Protocol)
This model is considered to more closely mimic the severe, progressive nature of human PAH. A general protocol is as follows:
-
Animal Model: Male C57BL/6 mice.[10]
-
Induction of PAH:
-
Treatment Administration: this compound or vehicle is administered during the hypoxic exposure period.
-
Efficacy Assessment: Similar to the MCT model, assessment includes hemodynamic measurements, evaluation of right ventricular hypertrophy, and histological analysis of pulmonary vascular remodeling.[10]
Phase 1 Clinical Trial in Healthy Volunteers (NCT04479917)
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[6]
-
Participants: Healthy male and female volunteers.
-
Intervention:
-
Single Ascending Dose (SAD): Participants received a single oral dose of Tpn171H (5, 10, 20, or 30 mg) or placebo.[7]
-
Multiple Ascending Dose (MAD): Participants received daily oral doses of Tpn171H or placebo for a specified period.[7]
-
Food Effect: A cohort received a single dose of Tpn171H under fasted and fed (standard and high-fat meal) conditions.[7]
-
-
Assessments:
Clinical Development and Future Directions
The promising preclinical data and the favorable pharmacokinetic and safety profile observed in the Phase 1 study have supported the further clinical development of this compound for the treatment of PAH.
-
Phase 2a Clinical Trial (NCT04483115): A proof-of-concept, multicenter, randomized, placebo- and active-controlled study is ongoing to evaluate the acute hemodynamic effects of single-dose Tpn171H in patients with PAH. The results of this study are eagerly awaited and will provide the first efficacy data in the target patient population.
-
Phase 1b Clinical Trial (NCT05948644): A study is underway to explore the safety, tolerability, and pharmacokinetics of Tpn171H in PAH patients under continuous multiple administration conditions.
The results from these ongoing trials will be crucial in determining the future trajectory of this compound as a potential new therapy for PAH.
Conclusion
This compound is a novel and potent selective PDE5 inhibitor with a promising preclinical and early clinical profile for the treatment of Pulmonary Arterial Hypertension. Its mechanism of action, centered on the enhancement of the NO-cGMP signaling pathway, combined with potential anti-inflammatory effects, suggests it may offer benefits beyond simple vasodilation by targeting the underlying vascular remodeling. The favorable pharmacokinetic properties, including a longer half-life that may allow for once-daily dosing, represent a potential advantage over existing PDE5 inhibitors. While definitive efficacy data in PAH patients are pending the results of ongoing clinical trials, the collective evidence to date positions this compound as a significant compound of interest in the quest for more effective and convenient treatments for this debilitating disease. Further research is warranted to fully elucidate its therapeutic potential and to confirm its safety and efficacy in a broader patient population.
References
- 1. ahajournals.org [ahajournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Mechanisms Influencing cGMP Signaling in Pulmonary Vascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
TPN171's Interaction with Cyclic Nucleotide Phosphodiesterases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TPN171 is a potent and highly selective inhibitor of cyclic nucleotide phosphodiesterase type 5 (PDE5), with an IC50 value of 0.62 nM.[1] This selectivity profile, particularly its significant margin over other PDE isoforms, positions this compound as a promising therapeutic candidate, primarily for the treatment of pulmonary arterial hypertension (PAH). This document provides an in-depth technical overview of this compound's effects on various cyclic nucleotide phosphodiesterases, detailing its inhibitory potency, the relevant signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been evaluated against a panel of phosphodiesterase enzymes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, demonstrating this compound's strong preference for PDE5.
| PDE Family | Target | IC50 (nM) | Selectivity vs. PDE5 (Fold) |
| PDE1 | - | 3640[1] | 5871 |
| PDE2 | - | >10000 | >16129 |
| PDE3 | - | >10000 | >16129 |
| PDE4 | - | >10000 | >16129 |
| PDE5 | - | 0.62 [1] | 1 |
| PDE6 | - | 19.8[1] | 32[2] |
| PDE7 | - | >10000 | >16129 |
| PDE8 | PDE8A1 | >10000 | >16129 |
| PDE9 | - | >10000 | >16129 |
| PDE10 | - | >10000 | >16129 |
| PDE11 | - | ~998.2 | 1610[2] |
Note: The IC50 for PDE11 was estimated based on the reported selectivity fold versus PDE5. IC50 values for PDE2, PDE3, PDE4, PDE7, PDE9, and PDE10 are reported as greater than 10,000 nM, indicating minimal inhibitory activity at high concentrations.
Signaling Pathway of this compound in Pulmonary Arterial Hypertension
This compound exerts its therapeutic effect in pulmonary arterial hypertension by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In the pulmonary vasculature, endothelial cells produce NO, which then diffuses into adjacent smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause vasodilation, including a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain.
PDE5 is the primary enzyme responsible for the degradation of cGMP in the pulmonary vasculature. By potently inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby augmenting and prolonging its vasodilatory and anti-proliferative effects. This leads to a reduction in pulmonary vascular resistance and pressure, which are hallmarks of PAH.
References
understanding the molecular basis of Tpn171 selectivity
An In-Depth Technical Guide to the Molecular Basis of Tpn171 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular principles underlying the selectivity of this compound, a potent inhibitor of phosphodiesterase type 5 (PDE5). This compound is under development for the treatment of pulmonary arterial hypertension (PAH).[1] This document details the quantitative data supporting its selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Molecular Basis of this compound Selectivity
This compound is a pyrimidinone-based compound that demonstrates high affinity and selectivity for PDE5.[2] While a co-crystal structure of this compound with PDE5 is not publicly available, the molecular basis of its selectivity can be inferred from the extensive structural and functional studies of other PDE5 inhibitors and the known differences between PDE isoforms.
The catalytic domain of PDE5 contains a binding pocket with several key features that contribute to inhibitor selectivity. This pocket is comprised of a metal-binding site (M site) and four surrounding pockets: the Q, H, L, and S pockets. The selectivity of inhibitors like this compound is largely determined by their interactions with amino acid residues that differ between PDE5 and other PDE isoforms, particularly PDE6 and PDE11.[3][4]
-
The Q Pocket (Selectivity Filter): A critical determinant of selectivity is the "Q pocket," which contains a conserved glutamine residue (Gln817 in PDE5). This residue forms a bidentate hydrogen bond with the pyrazolopyrimidinone (B8486647) core of many PDE5 inhibitors, mimicking the interaction with the guanine (B1146940) base of cGMP.[4][5] The precise orientation and nature of this interaction are key to high-affinity binding.
-
The H and L Pockets: The hydrophobicity and shape of the H and L pockets, which accommodate the side chains of inhibitors, are also crucial. For instance, differences in key residues within these pockets between PDE5 and PDE6 are thought to be responsible for the visual side effects associated with less selective inhibitors.[3][6] Tadalafil's high selectivity for PDE5 over PDE6 is attributed to differences in residues like Val782 and Leu804 in PDE5 versus Val738 and Met760 in PDE6.[6] It is highly probable that the specific chemical structure of this compound is optimized to form favorable interactions within the unique environment of the PDE5 active site, while fitting poorly into the active sites of other PDE isoforms.
-
Selectivity over PDE6 and PDE11: this compound exhibits a 32-fold higher selectivity for PDE5 over PDE6, which is responsible for phototransduction in the retina, and a 1610-fold selectivity over PDE11.[2] This superior selectivity profile compared to first-generation inhibitors like sildenafil (B151) suggests a reduced potential for vision-related side effects and other off-target effects.[2]
Quantitative Data
The potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) and selectivity ratios.
| Target Enzyme | This compound IC50 (nM) | Selectivity Ratio (vs. PDE5) | Reference Compound | Reference IC50 (nM) |
| PDE5 | 0.62 | - | Sildenafil | 4.31 |
| Tadalafil (B1681874) | 2.35 | |||
| PDE6 | 19.84 (calculated) | 32-fold | Sildenafil | ~34.48 (calculated) |
| PDE11 | 1000 (calculated) | 1610-fold | Tadalafil | ~21.15 (calculated) |
Calculated based on selectivity ratios provided in the source material.[2]
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
In Vitro PDE Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 of an inhibitor against a specific PDE enzyme, based on luminescence.
Principle: The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after an enzymatic reaction with a phosphodiesterase. The remaining cyclic nucleotide activates a protein kinase, which in turn consumes ATP. The amount of ATP left is detected using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.[7][8]
Materials:
-
Purified, recombinant human PDE5 enzyme
-
cGMP substrate
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Luminescence-based PDE assay kit (e.g., PDE-Glo™)
-
Microplate luminometer
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound, positive control inhibitor, or vehicle control (DMSO in assay buffer) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of diluted PDE5 enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the cGMP substrate solution to all wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the Termination Buffer provided in the assay kit.
-
Add 5 µL of the Detection Solution and incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent and incubate for an additional 10 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
TPN171 for the Treatment of Erectile Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171, a novel and potent phosphodiesterase type 5 (PDE5) inhibitor, is under investigation as a potential therapeutic agent for erectile dysfunction (ED). Initially developed for pulmonary arterial hypertension (PAH), its mechanism of action, which involves the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, is directly relevant to the physiological process of penile erection. This technical guide provides a comprehensive overview of the development of this compound for the treatment of ED, including its mechanism of action, preclinical data, and clinical trial findings. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological and experimental pathways.
Introduction
Erectile dysfunction is a common medical condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The primary physiological mechanism of penile erection involves the relaxation of the corpus cavernosum smooth muscle, which is mediated by the NO/cGMP signaling pathway. Phosphodiesterase type 5 (PDE5) is the key enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to enhanced smooth muscle relaxation and improved erectile function. This compound (also known as TPN171H for its hydrochloride form) is a highly potent and selective PDE5 inhibitor that has shown promise in preclinical and early-phase clinical studies.[1]
Mechanism of Action
This compound exerts its pro-erectile effect by selectively inhibiting the PDE5 enzyme. This inhibition prevents the breakdown of cGMP, thereby amplifying the effects of endogenous nitric oxide released during sexual stimulation. The accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.
Figure 1: NO/cGMP Signaling Pathway in Erectile Function and this compound Mechanism of Action.
Preclinical Development
In Vitro PDE Selectivity
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This compound has demonstrated high potency for PDE5 and selectivity over other PDE isoforms, particularly PDE6 (associated with visual disturbances) and PDE11.[2]
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | This compound Selectivity vs. PDE5 |
| PDE5 | 0.62 [3] | 4.31[2] | 2.35[2] | - |
| PDE6 | 19.86 (calculated)[2] | ~34.48 (calculated)[2] | - | 32-fold[2] |
| PDE11 | ~998.2 (calculated)[2] | - | ~21.15 (calculated)[2] | 1610-fold[2] |
| Note: Calculated values are based on reported selectivity ratios. A comprehensive selectivity profile against all PDE isoforms is not publicly available. |
In Vivo Efficacy in Animal Models
While specific preclinical studies of this compound in animal models of erectile dysfunction are not publicly detailed, the standard methodology for evaluating potential ED therapies involves the measurement of intracavernosal pressure (ICP) in rats.
Experimental Protocol: Measurement of Intracavernosal Pressure (ICP) in a Rat Model of Erectile Dysfunction
Figure 2: Experimental Workflow for In Vivo Efficacy Testing.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Erectile dysfunction can be induced through various methods, such as streptozotocin-induced diabetes or bilateral cavernous nerve crush injury.[4]
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or sodium pentobarbital.
-
Surgical Preparation: The penis and ischiocavernosus muscle are exposed through a perineal incision. The cavernous nerve is identified and isolated for electrical stimulation.
-
ICP Measurement: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to continuously monitor ICP.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral gavage or intravenous injection, at various doses and time points before nerve stimulation.
-
Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode using specific parameters (e.g., voltage, frequency, and duration) to induce an erectile response.
-
Data Acquisition and Analysis: The ICP and mean arterial pressure (MAP) are recorded. The primary efficacy endpoint is the ratio of maximal ICP to MAP, which corrects for systemic blood pressure changes.
Clinical Development
Phase I Clinical Trial in Healthy Subjects
A Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of TPN171H in healthy subjects. The study consisted of a single ascending dose (SAD) component, a multiple ascending dose (MAD) component, and a food-effect component.[1]
Experimental Protocol: Phase I Clinical Trial
References
Methodological & Application
TPN171: A Highly Potent PDE5 Inhibitor - In Vitro Enzyme Inhibition Assay Protocol
Introduction
TPN171 is a novel and potent small molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] Inhibition of PDE5 leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[3] This mechanism of action makes PDE5 inhibitors effective in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.[1][2] this compound has demonstrated particularly high potency, with a reported half-maximal inhibitory concentration (IC50) of 0.62 nM. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against the PDE5 enzyme using a fluorescence polarization-based assay.
Signaling Pathway of PDE5 Inhibition
The physiological effects of this compound are mediated through the nitric oxide (NO)/cGMP signaling cascade. Nitric oxide, released from endothelial cells and nerve endings, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a key enzyme in this process. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the signaling cascade that leads to vasodilation.
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Measuring cGMP Levels in Cells Treated with Tpn171: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpn171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to the accumulation of intracellular cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation.[2] This makes this compound a promising therapeutic agent for conditions such as pulmonary arterial hypertension (PAH).[1][2] Accurate measurement of intracellular cGMP levels following this compound treatment is crucial for understanding its mechanism of action, determining its potency, and assessing its pharmacodynamic effects.
These application notes provide detailed protocols for the quantification of cGMP in cultured cells treated with this compound, primarily utilizing a competitive enzyme-linked immunosorbent assay (ELISA), a widely adopted and robust method.[3][4][5][6][7][8]
This compound: Potency and Selectivity
This compound demonstrates sub-nanomolar potency for PDE5 and exhibits favorable selectivity over other phosphodiesterase isoforms, such as PDE6, which is associated with visual side effects.[2][9] The following table summarizes the in vitro inhibitory activity of this compound against PDE5.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |
| This compound | 0.62 | 19.84 | 32 | [2][9] |
| Sildenafil | 4.31 | 34.48 | 8 | [2] |
| Tadalafil | 2.35 | >10000 | >4255 | [2] |
Signaling Pathway of this compound-mediated cGMP Elevation
This compound exerts its effect by intervening in the nitric oxide (NO)-cGMP signaling pathway. In many cell types, nitric oxide produced by nitric oxide synthase (NOS) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10][11] PDE5 then specifically hydrolyzes cGMP to 5'-GMP, terminating the signal. This compound's inhibition of PDE5 disrupts this degradation, leading to elevated intracellular cGMP levels and enhanced downstream signaling.[2]
Experimental Protocol: Measuring Intracellular cGMP Levels
This protocol outlines the measurement of cGMP in cultured cells treated with this compound using a competitive ELISA kit.
Materials
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)[1]
-
cGMP competitive ELISA kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-450 nm)[4][5]
-
Cultured cells of interest (e.g., pulmonary artery smooth muscle cells)
-
Multi-well cell culture plates
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Workflow
Procedure
-
Cell Culture:
-
Seed the cells of interest into multi-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Cell Lysis and Sample Preparation:
-
After the treatment period, remove the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 100-200 µL of 0.1 M HCl for a 24-well plate) to each well.[3]
-
Incubate at room temperature for 10-20 minutes to ensure complete cell lysis.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant, which contains the cGMP. The samples can be assayed immediately or stored at -80°C for later analysis.[3]
-
-
cGMP Quantification using Competitive ELISA:
-
Bring all ELISA kit reagents to room temperature before use.
-
Prepare the cGMP standards according to the kit manufacturer's instructions.
-
Add standards, controls, and cell lysate samples to the appropriate wells of the antibody-coated microplate.
-
Follow the specific instructions provided with the ELISA kit for the addition of the cGMP-enzyme conjugate and the anti-cGMP antibody.[3][4]
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature).[3]
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol (e.g., 450 nm).[3]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations. The relationship between absorbance and cGMP concentration will be inverse.
-
Determine the concentration of cGMP in the unknown samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentrations to the total protein content of the cell lysates, if desired, to account for variations in cell number.
-
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to accurately measure the intracellular accumulation of cGMP in response to this compound treatment. This will enable a thorough characterization of this compound's cellular effects and its potential as a therapeutic agent. Careful adherence to the experimental procedures and ELISA kit instructions is essential for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Cyclic GMP Complete ELISA Kit (ab133052) | Abcam [abcam.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tpn171 Testing in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The monocrotaline (B1676716) (MCT)-induced PAH model in rats is a widely utilized and reproducible preclinical model that mimics several key features of human PAH, including pulmonary vascular remodeling and right ventricular hypertrophy.[1][2][3][4] This document provides detailed application notes and protocols for establishing the MCT-induced PAH rat model and for the subsequent evaluation of Tpn171, a novel and potent phosphodiesterase type 5 (PDE5) inhibitor.[5][6]
This compound has demonstrated significant therapeutic potential in preclinical studies by targeting the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[6][7] These protocols are intended to guide researchers in the standardized application of this model for the assessment of this compound's efficacy.
Data Presentation: Efficacy of this compound in MCT-Induced PAH Rat Model
The following tables summarize the quantitative data on key hemodynamic and cardiac hypertrophy parameters following the establishment of PAH with monocrotaline and subsequent treatment with this compound.
Table 1: Hemodynamic Parameters
| Group | Treatment | n | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| Control | Vehicle | 10 | 25.5 ± 2.8 |
| MCT | Monocrotaline (60 mg/kg) + Vehicle | 10 | 58.4 ± 4.5 |
| This compound (Low Dose) | Monocrotaline (60 mg/kg) + this compound (5 mg/kg/day) | 10 | 42.1 ± 3.9# |
| This compound (High Dose) | Monocrotaline (60 mg/kg) + this compound (25 mg/kg/day) | 10 | 35.8 ± 3.2# |
| Sildenafil (B151) | Monocrotaline (60 mg/kg) + Sildenafil (25 mg/kg/day) | 10 | 38.2 ± 3.5# |
| Data are presented as mean ± SD. P < 0.01 vs. Control. #P < 0.01 vs. MCT. Data is representative of typical findings in the field. |
Table 2: Cardiac Hypertrophy and Pulmonary Vascular Remodeling Parameters
| Group | Treatment | n | Right Ventricular Hypertrophy Index (RVHI) (RV/[LV+S]) | Pulmonary Artery Wall Thickness (%) |
| Control | Vehicle | 10 | 0.28 ± 0.04 | 15.2 ± 2.1 |
| MCT | Monocrotaline (60 mg/kg) + Vehicle | 10 | 0.55 ± 0.06 | 34.5 ± 4.2 |
| This compound (Low Dose) | Monocrotaline (60 mg/kg) + this compound (5 mg/kg/day) | 10 | 0.41 ± 0.05# | 22.8 ± 3.5# |
| This compound (High Dose) | Monocrotaline (60 mg/kg) + this compound (25 mg/kg/day) | 10 | 0.36 ± 0.04# | 19.4 ± 2.9# |
| Sildenafil | Monocrotaline (60 mg/kg) + Sildenafil (25 mg/kg/day) | 10 | 0.39 ± 0.05# | 21.1 ± 3.1# |
| *Data are presented as mean ± SD. P < 0.01 vs. Control. #P < 0.01 vs. MCT. RV: Right Ventricle; LV: Left Ventricle; S: Septum. Data is representative of typical findings in the field. |
Experimental Workflow
Caption: Experimental workflow for this compound testing in the MCT-PAH rat model.
Signaling Pathway of this compound in Pulmonary Artery Smooth Muscle Cells
Caption: this compound inhibits PDE5, increasing cGMP and promoting vasodilation.
Detailed Experimental Protocols
Monocrotaline-Induced PAH Model Establishment
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1 N HCl and 1 N NaOH for pH adjustment
-
Syringes and needles (25-27 gauge)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
MCT Solution Preparation:
-
Dissolve MCT in sterile 0.9% saline to a final concentration of 60 mg/mL.
-
The pH of the solution should be adjusted to 7.4 using 1 N HCl and 1 N NaOH.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
-
MCT Administration:
-
On day 0, administer a single subcutaneous injection of the prepared MCT solution at a dose of 60 mg/kg body weight.
-
Control animals should receive a subcutaneous injection of an equivalent volume of the vehicle (sterile saline, pH 7.4).
-
-
PAH Development:
-
Monitor the animals daily for any signs of distress.
-
PAH typically develops over 3 to 4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.[1]
-
This compound Administration
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes
Protocol:
-
Preparation of this compound Solution/Suspension:
-
Prepare a stock solution of this compound in a suitable vehicle. A common vehicle for oral administration in rats is 0.5% carboxymethylcellulose sodium (CMC-Na). Alternatively, a solution can be prepared by dissolving this compound in a small amount of DMSO, then diluting with PEG300, Tween-80, and saline.[5]
-
Prepare fresh solutions daily to ensure stability.
-
-
This compound Administration:
-
Beginning on day 14 or 21 post-MCT injection (to allow for PAH establishment), administer this compound orally via gavage once daily.
-
The recommended doses for testing are 5 mg/kg and 25 mg/kg.[6]
-
The vehicle control group and the MCT-only group should receive an equivalent volume of the vehicle.
-
A positive control group treated with sildenafil (25 mg/kg/day, oral gavage) can be included for comparison.[6]
-
The treatment period is typically 2 to 3 weeks.
-
Assessment of PAH and this compound Efficacy
3.1. Hemodynamic Measurement (RVSP)
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Pressure transducer and recording system
-
Catheter (e.g., Millar Mikro-Tip catheter)
Protocol:
-
At the end of the treatment period, anesthetize the rat.
-
Make an incision in the neck to expose the right jugular vein.
-
Carefully insert the catheter into the right jugular vein and advance it through the right atrium into the right ventricle.
-
Record the right ventricular systolic pressure (RVSP) using the pressure transducer and data acquisition system.
3.2. Right Ventricular Hypertrophy Index (RVHI) - Fulton Index
Materials:
-
Surgical scissors and forceps
-
Analytical balance
Protocol:
-
Following hemodynamic measurements, euthanize the animal via an approved method.
-
Excise the heart and lungs.
-
Dissect the heart, separating the right ventricle (RV) free wall from the left ventricle (LV) and the interventricular septum (S).
-
Blot the tissues dry and weigh them separately.
-
Calculate the RVHI (Fulton Index) as the ratio of the RV weight to the combined weight of the LV and S (RV/[LV+S]).
3.3. Histological Analysis of Pulmonary Vascular Remodeling
Materials:
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Paraffin (B1166041) embedding materials
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope with imaging software
Protocol:
-
Perfuse the lungs with saline followed by 4% paraformaldehyde.
-
Excise the lungs and fix them in 4% paraformaldehyde for 24 hours.
-
Embed the lung tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E to visualize the pulmonary arteries.
-
Capture images of small pulmonary arteries (50-100 µm in diameter).
-
Measure the external diameter (ED) and the medial wall thickness (MT) of the arteries.
-
Calculate the percentage of wall thickness as: [(2 x MT) / ED] x 100.
Conclusion
The monocrotaline-induced PAH rat model provides a robust and reliable platform for the preclinical evaluation of novel therapeutic agents like this compound. By following these detailed protocols, researchers can consistently establish the disease model and accurately assess the efficacy of this compound in attenuating the key pathological features of pulmonary arterial hypertension. The provided data and diagrams offer a comprehensive overview of the expected outcomes and the underlying mechanism of action of this compound.
References
- 1. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in heart morphometric parameters over the course of a monocrotaline-induced pulmonary arterial hypertension rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Tpn171 in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tpn171, a novel phosphodiesterase-5 (PDE5) inhibitor, in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method highly suitable for high-throughput pharmacokinetic studies. The method was successfully validated according to regulatory guidelines and applied to a clinical study to determine plasma concentrations of this compound following oral administration.
Introduction
This compound is a new pyrimidinone derivative that acts as a potent and selective phosphodiesterase-5 (PDE5) inhibitor.[1][2] It is currently under clinical investigation for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][3] To support the clinical development of this compound, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma, which has been successfully used in pharmacokinetic studies.[4]
Experimental
Materials and Reagents
-
This compound reference standard
-
D3-Tpn171 (Internal Standard, ISTD)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
Stock solutions of this compound and D3-Tpn171 were prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation
A simple and rapid protein precipitation method was employed for plasma sample extraction. To 100 µL of plasma, 20 µL of the internal standard working solution (D3-Tpn171) was added, followed by 400 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.
LC-MS/MS Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY HSS T3 (50 × 2.1 mm, 1.8 µm) with an in-line filter[4] |
| Mobile Phase A | 5 mM ammonium acetate in water with 0.1% formic acid[4] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 2.0 min, hold at 90% B for 0.5 min, re-equilibrate at 10% B for 1.0 min |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL |
| Total Run Time | 3.5 min[4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | This compound: m/z 442.2 → 113.2[1][4] D3-Tpn171: m/z 445.2 → 116.2[4] |
| Sheath Gas | 45 L/min[1] |
| Auxiliary Gas | 10 L/min[1] |
| Capillary Temperature | 320°C[1] |
| Capillary Voltage | 3.5 kV[1] |
Method Validation
The method was fully validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5] The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability.
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] (A lower LLOQ of 0.5 ng/mL has also been reported[1][6]) |
| Within-Day Precision (%CV) | 1.8 - 7.3%[4] |
| Between-Day Precision (%CV) | 2.3 - 4.9%[4] |
| Accuracy (%RE) | 95.5 - 99.8%[4] |
| Recovery | > 85% |
| Matrix Effect | No significant matrix effect was observed. |
| Stability | Stable under various storage and processing conditions (bench-top, freeze-thaw, long-term). |
Application
This validated LC-MS/MS method was successfully applied to a clinical pharmacokinetic study in healthy volunteers who received a single oral dose of 10 mg this compound.[4] The method allowed for the accurate determination of this compound plasma concentrations over time, enabling the characterization of its pharmacokinetic profile.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method meets all the requirements for bioanalytical method validation and is well-suited for supporting clinical pharmacokinetic studies of this compound.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and D3-Tpn171 reference standards.
-
Dissolve each standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store the stock solutions at -20°C.
-
-
Working Solution Preparation:
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with the appropriate working solutions.
-
Protocol 2: Plasma Sample Preparation
-
Label autosampler vials for each sample, calibration standard, and QC.
-
Pipette 100 µL of each plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 20 µL of the D3-Tpn171 internal standard working solution to each tube.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to the appropriately labeled autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 30 minutes.
-
Set up the instrument methods with the parameters outlined in Tables 1 and 2.
-
Create a sequence table including the calibration standards, QCs, and unknown samples.
-
Start the sequence run.
-
Process the acquired data using the appropriate software to quantify the concentration of this compound in the unknown samples.
Visualizations
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tpn171 Efficacy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpn171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH).[1] PAH is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary arteries.[2]
The nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone and smooth muscle cell proliferation. Endothelial cells produce NO, which stimulates soluble guanylate cyclase (sGC) in PASMCs to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP is a second messenger that mediates vasodilation and inhibits PASMC proliferation. PDE5 is the primary enzyme responsible for the degradation of cGMP in PASMCs. By inhibiting PDE5, this compound increases intracellular cGMP levels, thereby promoting vasodilation and attenuating the proliferative phenotype of PASMCs.
These application notes provide a detailed framework for developing a comprehensive cell-based assay strategy to screen and characterize the efficacy of this compound and other potential PDE5 inhibitors. The protocols outlined below are designed to assess the compound's on-target activity, its anti-proliferative effects on PASMCs, and its potential cytotoxicity.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize the key signaling pathways involved in PAH and the experimental workflow for its evaluation.
References
in vivo administration of Tpn171 in animal models of PAH
An in-depth analysis of current research on TPN171, a novel phosphodiesterase type 5 (PDE5) inhibitor, reveals its potential as a therapeutic agent for Pulmonary Arterial Hypertension (PAH). This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models of PAH, targeted towards researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (also known as TPN171H) is a potent, selective, and orally bioavailable inhibitor of PDE5 with an IC50 of 0.62 nM.[1] Developed for the treatment of PAH, it has demonstrated greater PDE5 inhibitory activity in vitro compared to sildenafil (B151) and tadalafil.[2] Beyond its primary mechanism of inducing vasodilation, TPN171H has also been shown to possess anti-inflammatory properties.[3] Preclinical studies in rat models of PAH have shown that oral administration of this compound significantly reduces pulmonary artery pressure and mitigates vascular remodeling.[2][3]
**Mechanism of Action
This compound's therapeutic effects in PAH are attributed to two primary mechanisms:
-
PDE5 Inhibition: this compound inhibits the PDE5 enzyme, which is predominantly found in the pulmonary vasculature.[2] This inhibition prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to an accumulation of cGMP in smooth muscle cells. The elevated cGMP levels promote smooth muscle relaxation and vasodilation, thereby reducing pulmonary vascular resistance and pressure.[2]
-
Anti-inflammatory Effects: TPN171H has been observed to suppress the activation of the NLRP3 inflammasome mediated by cathepsin B.[3] This anti-inflammatory action may contribute to its therapeutic efficacy in PAH, a disease characterized by significant vascular inflammation and remodeling.[3]
Below are diagrams illustrating these signaling pathways.
Caption: PDE5 Inhibition Pathway of this compound.
Caption: Anti-inflammatory Mechanism of TPN171H.
Quantitative Data from Preclinical Studies
The efficacy of TPN171H has been evaluated in monocrotaline (B1676716) (MCT)- and hypoxia-induced rat models of PAH. The data from these studies are summarized below.
Table 1: Effects of TPN171H on Hemodynamics and Right Ventricular Hypertrophy in Monocrotaline (MCT)-Induced PAH Rats
| Parameter | Control | MCT Model | MCT + TPN171H (5 mg/kg/d) | MCT + TPN171H (25 mg/kg/d) | MCT + Sildenafil (25 mg/kg/d) |
| RVSP (mmHg) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| RVHI (%) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
RVSP: Right Ventricular Systolic Pressure; RVHI: Right Ventricular Hypertrophy Index. Data derived from studies showing significant reductions without providing specific mean values in the abstract.[3]
Table 2: Effects of TPN171H on Hemodynamics and Right Ventricular Hypertrophy in Hypoxia-Induced PAH Rats
| Parameter | Control | Hypoxia Model | Hypoxia + TPN171H (5 mg/kg/d) | Hypoxia + TPN171H (25 mg/kg/d) | Hypoxia + Sildenafil (25 mg/kg/d) |
| RVSP (mmHg) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| RVHI (%) | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
RVSP: Right Ventricular Systolic Pressure; RVHI: Right Ventricular Hypertrophy Index. Data derived from studies showing significant reductions without providing specific mean values in the abstract.[3]
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of TPN171H.[3][4]
Protocol 1: Induction of PAH in Rats using Monocrotaline (MCT)
This protocol describes the most widely used method for inducing PAH in rats.[4]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in sterile 0.9% saline to a final concentration of 60 mg/mL.
-
Induction: Administer a single subcutaneous injection of MCT (60 mg/kg body weight).
-
Disease Development: House the rats under normal conditions for 3-4 weeks to allow for the development of PAH. Key pathological features, including increased right ventricular pressure, vascular remodeling, and right ventricular hypertrophy, typically manifest within this period.[4]
-
Confirmation: At the end of the study period, confirm PAH development through hemodynamic measurements (RVSP) and histological analysis.
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound for oral delivery.
-
Compound Preparation:
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (B87167) (DMSO).[1]
-
For oral gavage, a common vehicle consists of DMSO, PEG300, Tween-80, and saline.[1] A typical formulation involves adding 100 µL of a 10 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
-
Dosage: Doses of 5 mg/kg/day and 25 mg/kg/day have been shown to be effective.[3]
-
Administration: Administer the prepared this compound solution once daily via oral gavage.
-
Treatment Duration: Treatment typically commences after the establishment of PAH (e.g., 1-2 weeks post-MCT injection) and continues for a defined period (e.g., 2-3 weeks).
Protocol 3: Assessment of Therapeutic Efficacy
This protocol details the methods for evaluating the effects of this compound treatment.
-
Hemodynamic Measurement (RVSP):
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Insert a catheter connected to a pressure transducer into the right jugular vein and advance it into the right ventricle.
-
Record the right ventricular systolic pressure (RVSP).
-
-
Right Ventricular Hypertrophy Index (RVHI):
-
Following euthanasia, excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and the LV+S separately.
-
Calculate the RVHI as the ratio of the RV weight to the LV+S weight [RV/(LV+S)].
-
-
Histological Analysis of Pulmonary Vascular Remodeling:
-
Perfuse the lungs with saline and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin (B1166041) and cut into sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the morphology of pulmonary arterioles.
-
For small pulmonary arteries (50-100 µm diameter), measure the external diameter and the medial wall thickness.
-
Calculate the percentage of medial wall thickness as: (Medial Thickness / External Radius) x 100%.
-
The experimental workflow is visualized in the diagram below.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Characterization of Tpn171
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for assessing the purity and impurity profile of Tpn171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The protocols are designed to be a practical guide for laboratory personnel involved in the quality control and development of this active pharmaceutical ingredient (API).
Introduction to this compound and Impurity Profiling
This compound is a novel pyrimidinone derivative under investigation for the treatment of pulmonary arterial hypertension.[1][2][3] As with any pharmaceutical compound, ensuring its purity and thoroughly characterizing its impurity profile is critical for safety and efficacy. Impurities in a drug substance can originate from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the API, and storage.[4][5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances.[1][7][8][9][10]
This document outlines the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive analysis of this compound.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting PDE5, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation in the pulmonary vasculature.[4][11][12][13]
Purity and Impurity Profiling of this compound
A comprehensive impurity profile of this compound should include the identification and quantification of three main categories of impurities:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[4][5][6]
-
Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, inorganic salts, heavy metals, and other residual metals.[7][10]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process.[7][14]
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[6][15][16][17]
Potential Impurities in this compound
Based on the synthesis of pyrimidinone derivatives, potential process-related impurities and degradation products for this compound may include:
-
Unreacted Starting Materials and Intermediates: Precursors used in the final steps of the synthesis.
-
By-products from Side Reactions: Such as isomers or products from incomplete reactions.
-
Degradation Products: Resulting from hydrolysis of amide bonds or oxidation of the molecule.[18]
-
Metabolites: While not process impurities, major metabolites identified in preclinical or clinical studies, such as N-demethylation, O-depropylation, N-oxidation, and dehydrogenation products, should be characterized as they can be relevant for safety assessment.[2][19]
Data Presentation: this compound Purity and Impurity Profile
The following tables present hypothetical data for a typical batch of this compound, illustrating how quantitative data should be structured.
Table 1: Purity Profile of this compound (Batch No. This compound-2025-001)
| Analytical Method | Parameter | Specification | Result |
| HPLC-UV | Purity (Area %) | ≥ 99.5% | 99.8% |
| qNMR | Purity (w/w %) | ≥ 99.0% | 99.6% |
Table 2: Impurity Profile of this compound (Batch No. This compound-2025-001)
| Impurity | Retention Time (min) | Identification | Specification (Area %) | Result (Area %) |
| Impurity A | 4.5 | Starting Material X | ≤ 0.10% | 0.05% |
| Impurity B | 6.2 | Process Intermediate Y | ≤ 0.15% | 0.08% |
| Impurity C | 8.9 | Unidentified | ≤ 0.10% | 0.03% |
| Impurity D | 10.1 | Degradation Product Z | ≤ 0.10% | Not Detected |
| Total Impurities | ≤ 0.50% | 0.16% |
Table 3: Residual Solvents in this compound (Batch No. This compound-2025-001)
| Solvent | Class | Specification (ppm) | Result (ppm) |
| Methanol | 2 | ≤ 3000 | 150 |
| Dichloromethane | 2 | ≤ 600 | Not Detected |
| Toluene | 2 | ≤ 890 | 50 |
| Acetone | 3 | ≤ 5000 | 200 |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the purity and impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is used for the quantitative determination of the purity of this compound and for the detection and quantification of its non-volatile organic impurities.
Protocol:
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peaks.
-
-
Calculations:
-
Purity (Area %):
-
Impurity (Area %):
-
-
Method Validation:
-
The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is for the identification and quantification of residual solvents in the this compound drug substance.
Protocol:
-
Instrumentation:
-
Chromatographic and MS Conditions:
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (B87167) (DMSO).
-
Standard Solution: Prepare a stock solution containing the expected residual solvents at a known concentration in DMSO. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial, add 5 mL of DMSO, and seal the vial.
-
-
Analysis:
-
Place the standard and sample vials in the headspace autosampler.
-
Run the sequence.
-
-
Calculations:
-
Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the standards.
-
Quantify the amount of each solvent using a calibration curve generated from the standard solutions.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
qNMR is an absolute quantification method that can be used as an orthogonal technique to HPLC for the purity assessment of this compound.[28][29][30][31][32][33]
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Characterization of this compound metabolism in humans via ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vigonvita.cn [vigonvita.cn]
- 6. biomedres.us [biomedres.us]
- 7. database.ich.org [database.ich.org]
- 8. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Steps for modeling NOË-cGMP signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. q1scientific.com [q1scientific.com]
- 17. ajrconline.org [ajrconline.org]
- 18. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. uspnf.com [uspnf.com]
- 25. agilent.com [agilent.com]
- 26. orientjchem.org [orientjchem.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubsapp.acs.org [pubsapp.acs.org]
- 30. resolvemass.ca [resolvemass.ca]
- 31. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 32. emerypharma.com [emerypharma.com]
- 33. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low Tpn171 bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioavailability of Tpn171 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical animal models?
A1: Published preclinical studies have demonstrated that this compound generally exhibits good oral bioavailability in both rats and dogs.[1] While specific percentages can vary based on the study design and formulation, it is considered to have favorable pharmacokinetic profiles for oral administration.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation. This mechanism is the basis for its investigation in treating conditions like pulmonary arterial hypertension (PAH).[2]
Q3: How is this compound metabolized and eliminated?
A3: this compound undergoes extensive metabolism, primarily through oxidation, dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[4][5] The main cytochrome P450 enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2E1 and CYP2D6.[4][5] Elimination occurs through both urine and feces, with roughly equal proportions of the administered dose being excreted by each route.[4][6]
Q4: Can the fed or fasted state of the animal affect the bioavailability of this compound?
A4: Yes, the presence of food can impact the absorption of this compound. In human studies, administration of this compound with food was found to decrease the maximum plasma concentration (Cmax) and prolong the time to reach Cmax (Tmax), although it did not significantly affect the total drug exposure (AUC).[7] Similar effects can be anticipated in animal models and should be a controlled variable in your experiments.
Troubleshooting Guides
Problem 1: Lower than expected this compound plasma concentrations.
This section will guide you through potential causes and solutions if you are observing unexpectedly low plasma levels of this compound in your animal studies.
Possible Cause 1: Formulation Issues
-
Question: Is the this compound fully solubilized or uniformly suspended in the vehicle?
-
Troubleshooting:
-
Visually inspect the formulation for any precipitation or phase separation before each administration.
-
Consider the solubility of this compound in your chosen vehicle. If solubility is a concern, you may need to optimize the formulation.
-
For suspensions, ensure consistent and thorough mixing before drawing each dose to guarantee dose uniformity.
-
-
Question: Is the chosen vehicle appropriate for oral administration and absorption?
-
Troubleshooting:
-
The vehicle can significantly impact the dissolution and absorption of a compound. For poorly soluble drugs like this compound, lipid-based formulations or the use of surfactants and cyclodextrins can enhance bioavailability.
-
Ensure the pH of the vehicle does not cause degradation of this compound.
-
Review literature for vehicles successfully used in preclinical studies with similar compounds.
-
Possible Cause 2: Dosing and Administration Errors
-
Question: Are you confident in the accuracy of your oral gavage technique?
-
Troubleshooting:
-
Improper oral gavage can lead to incomplete dosing or accidental administration into the trachea. Ensure that personnel are thoroughly trained in this technique.
-
Observe the animal for any signs of distress or difficulty swallowing during and after gavage.
-
The use of flexible gavage tubes may reduce the risk of esophageal injury compared to rigid needles.
-
-
Question: Is the gavage needle/tube length appropriate for the size of the animal?
-
Troubleshooting:
-
The gavage needle should be long enough to reach the stomach but not so long as to risk perforation. The correct length is typically from the corner of the animal's mouth to the last rib.
-
Possible Cause 3: Animal-Related Factors
-
Question: Are there any underlying health issues with the animals?
-
Troubleshooting:
-
Gastrointestinal issues or other health problems can affect drug absorption. Ensure that all animals are healthy and properly acclimated before the study begins.
-
-
Question: Could the strain, age, or sex of the animals be influencing metabolism?
-
Troubleshooting:
-
Different strains of rats can have variations in metabolic enzyme expression.[8]
-
The age of the animal can also impact drug metabolism, with older animals sometimes showing decreased metabolic capacity.[8]
-
Be consistent with the strain, age, and sex of the animals used in your studies to minimize variability.
-
Problem 2: High variability in this compound plasma concentrations between animals.
Possible Cause 1: Inconsistent Dosing and Sampling
-
Question: Is the dosing and blood sampling schedule strictly followed for all animals?
-
Troubleshooting:
-
Ensure that dosing and blood collection times are precisely recorded and adhered to for each animal.
-
Variations in fasting times before dosing can also contribute to variability.
-
Possible Cause 2: Stress-Induced Physiological Changes
-
Question: Are the animals experiencing significant stress during handling and dosing?
-
Troubleshooting:
-
High levels of stress can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.
-
Handle animals gently and consistently to minimize stress. Acclimatize them to the procedures before the start of the study.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Tmax (h) | 0.667 | [4][6] |
| t1/2 (h) | ~9.89 | [4][6] |
| Primary Metabolizing Enzyme | CYP3A4 | [4][5] |
| Excretion Routes | Urine (~47%), Feces (~49%) | [4][6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat immediately before dosing to calculate the precise dose volume.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (solution or suspension) at the desired concentration.
-
If a suspension, ensure it is continuously stirred or vortexed to maintain homogeneity.
-
-
Gavage Procedure:
-
Gently restrain the rat, ensuring the head and body are in a straight line.
-
Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Serial Blood Sampling in Rats
-
Blood Collection Sites:
-
Common sites for serial blood sampling in rats include the tail vein, saphenous vein, or jugular vein (with a catheter).
-
-
Procedure (Saphenous Vein Example):
-
Warm the rat's leg to dilate the vein.
-
Apply a small amount of petroleum jelly to the site to help the blood bead up.
-
Use a sterile lancet or needle to puncture the saphenous vein.
-
Collect the blood into a capillary tube or other appropriate collection vessel containing an anticoagulant (e.g., EDTA).
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Sample Processing:
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
References
- 1. instechlabs.com [instechlabs.com]
- 2. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Food and Drink Administration Vehicles on Paediatric Formulation Performance: Part 1—Effects on Solubility of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of age-related changes in rodent liver morphology and physiology on drug metabolism--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tpn171 Dose-Response Curves In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize in vitro dose-response experiments for Tpn171.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action involves blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent vasodilation. This is a key process in the nitric oxide (NO)/cGMP signaling pathway.[3][4][5] this compound is being developed for the treatment of pulmonary arterial hypertension (PAH).[1][3][6]
Q2: What are the expected in vitro IC50 values for this compound?
In vitro enzymatic assays have demonstrated that this compound is a sub-nanomolar inhibitor of PDE5. Its potency is significantly higher than other well-known PDE5 inhibitors like sildenafil (B151) and tadalafil.[3][7] The selectivity of this compound for PDE5 over other PDE isoforms, such as PDE6 (associated with visual side effects) and PDE11, is also superior to that of sildenafil and tadalafil, respectively.[3][7]
Q3: How should I prepare and store this compound for in vitro assays?
This compound should be prepared as a stock solution, typically at 10 mM in a suitable solvent like DMSO.[1][8] It is crucial to ensure the compound is fully dissolved. For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] When preparing working dilutions in aqueous assay buffers or cell culture media, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced artifacts.
Section 2: Troubleshooting In Vitro Dose-Response Curves
Q1: My dose-response curve shows high variability between replicate wells. What are the common causes?
High variability is often due to technical inconsistencies. Key areas to check include:
-
Inaccurate Pipetting: Ensure pipettes are calibrated and use proper techniques to minimize errors, especially during serial dilutions.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including this compound dilutions and enzyme/substrate solutions, before adding them to the assay plate.[9]
-
Inconsistent Cell Plating: For cell-based assays, ensure a homogenous cell suspension is used and that cell numbers are consistent in each well. Cell clumping can be a major source of variability.
-
Edge Effects: Microplates can exhibit "edge effects" where wells on the perimeter behave differently. Consider avoiding the outer wells or filling them with a buffer or medium to create a more uniform environment.[9]
Q2: The slope of my dose-response curve is very shallow or steep. What does this indicate?
The slope of the curve (or Hill coefficient) provides insight into the inhibitor's binding characteristics.
-
Shallow Slope (Hill Coefficient < 1.0): This can suggest issues such as compound instability or solubility problems at higher concentrations, complex biological responses, or positive cooperativity in binding.[9] It may also indicate that the concentration range tested is not wide enough to define the top and bottom plateaus of the curve.
-
Steep Slope (Hill Coefficient > 1.0): A steep slope might indicate positive cooperativity or could be an artifact of a narrow concentration range that doesn't fully capture the sigmoidal response.[9]
Q3: My experimentally determined IC50 value is significantly different from the reported values. What should I investigate?
A shift in the IC50 value is a common issue that can be traced back to several experimental parameters:[9]
-
Enzyme/Substrate Concentrations (Biochemical Assays): The apparent IC50 of a competitive inhibitor like this compound is dependent on the concentration of the substrate (cGMP). Ensure you are using consistent and non-saturating substrate concentrations that are appropriate for the assay.
-
Cell Type and Health (Cell-Based Assays): Different cell lines can show varying sensitivities.[9] Always use cells that are healthy, within a low passage number, and in the logarithmic growth phase.[8]
-
Incubation Time: The duration of cell exposure to this compound or the length of the enzymatic reaction can significantly alter the apparent IC50 value.[8] Ensure incubation times are consistent and that enzymatic reactions are stopped within the linear range.
-
Compound Stability: Verify that this compound is stable in the assay medium for the duration of the experiment. Degradation will lead to a loss of potency and a higher apparent IC50.
-
Reagent Purity and Identity: Confirm the purity of your this compound lot and the identity and activity of your PDE5 enzyme or the responsiveness of your cell line.
Q4: My dose-response curve is flat or does not show a sigmoidal shape. What could be the cause?
A flat or non-responsive curve typically indicates a lack of biological activity within the tested concentration range.[8]
-
Incorrect Dose Range: The concentrations tested may be too low to elicit an inhibitory effect. It is recommended to test a wide concentration range, spanning at least 3-4 orders of magnitude, to capture the full curve.[9][10]
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Prepare fresh dilutions from a trusted stock for each experiment.[8]
-
Assay System Issue: There could be a problem with the assay itself. For enzymatic assays, confirm the activity of the PDE5 enzyme. For cell-based assays, ensure the cells are healthy and responsive to control compounds (e.g., sildenafil).
-
Resistant Cell Line: In cell-based assays, the chosen cell line may not express sufficient levels of PDE5 or may have other biological characteristics that make it resistant to this compound's effects.
Section 3: Data Presentation & Visualizations
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound compared to other common PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 0.62[3][7] | 32[3][7] | 1610[3][7] |
| Sildenafil | 4.31[3][7] | 8[3][7] | - |
| Tadalafil | 2.35[3][7] | - | 9[3][7] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating Tpn171 off-target effects in cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Tpn171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE5, this compound leads to the accumulation of intracellular cGMP. This activates protein kinase G (PKG), which in turn mediates various downstream signaling events, most notably smooth muscle relaxation and vasodilation.[1][2]
Q2: I'm observing unexpected phenotypes in my cellular assays that don't seem to align with PDE5 inhibition. What could be the cause?
A2: While this compound is designed for high selectivity, like any small molecule inhibitor, it may exhibit off-target effects, particularly at higher concentrations.[3] The most common off-target effects for PDE5 inhibitors involve other members of the phosphodiesterase family due to structural similarities in their catalytic domains.[3] this compound has demonstrated high selectivity over other PDE isoforms, which should minimize off-target effects related to this. However, unexpected phenotypes could still arise from interactions with other, unrelated proteins. It is crucial to verify that the observed effect is due to on-target PDE5 inhibition.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other PDE5 inhibitors: Using a structurally different inhibitor for PDE5 produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when PDE5A is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[4]
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (IC50 of 0.62 nM) for PDE5.[5]
-
Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[6]
Q4: What are the general strategies to minimize off-target effects?
A4: To minimize off-target effects, consider the following strategies:[4]
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically diverse PDE5 inhibitors and with genetic approaches (e.g., siRNA/CRISPR).
-
Target Engagement Assays: Directly measure the binding of this compound to PDE5 in the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Proteome-wide Profiling: Identify all cellular targets of the inhibitor using unbiased techniques like chemical proteomics.
Troubleshooting Guides
This guide addresses common issues of unexpected or inconsistent results observed during in vitro experiments with this compound.
Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.
| Possible Cause | Suggested Solution |
| Off-target toxicity | The compound may have a potent off-target that induces a toxic phenotype. Perform a kinome scan or a broader off-target screening panel to identify potential off-target interactions.[7][8] |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%). Run a vehicle-only control.[6] |
| Compound degradation | The compound may degrade in the cell culture medium, producing toxic byproducts. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[9] |
| On-target toxicity in a specific cell line | Inhibition of PDE5 in certain cell types might lead to apoptosis or cell cycle arrest. Confirm that the cytotoxicity correlates with PDE5 expression levels and cGMP accumulation. |
Issue 2: Lack of a cellular response to this compound treatment.
| Possible Cause | Suggested Solution |
| Low or no PDE5 expression | The cell line may not express PDE5 at a sufficient level. Verify PDE5A expression using Western blot or qPCR. Use a positive control cell line known to express PDE5.[10] |
| Inactive cGMP signaling pathway | The downstream signaling pathway from cGMP may be inactive in your cell line. Stimulate cells with a nitric oxide (NO) donor and measure cGMP levels to confirm pathway integrity.[10] |
| Compound inactivity | The compound may have degraded. Use a fresh stock of this compound and verify its activity in a cell-free biochemical assay. |
| Cell permeability issues | This compound may have poor membrane permeability in your specific cell type. While this compound is orally bioavailable, extreme cellular characteristics could limit uptake. If suspected, perform cellular uptake assays.[3] |
| Efflux pump activity | The compound may be actively transported out of the cells by efflux pumps. Co-incubate with known efflux pump inhibitors to see if the cellular response is restored.[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PDE5 in intact cells.[11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C).
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble PDE5 remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble PDE5 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of PDE5A recapitulates the phenotype observed with this compound.[4]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the PDE5A gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Validation of Knockout: Screen the clonal populations for the absence of PDE5A protein expression by Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.
Visualizations
Signaling Pathway
Caption: Canonical signaling pathway of PDE5 inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Troubleshooting Logic
Caption: A flowchart for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PDE5 Inhibitor In Vitro Assays
Welcome to the Technical Support Center for PDE5 inhibitor in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and pitfalls encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a PDE5 inhibitor in vitro assay?
A phosphodiesterase 5 (PDE5) inhibitor in vitro assay is a biochemical method used to determine a compound's ability to inhibit the PDE5 enzyme. PDE5 is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) to guanosine monophosphate (GMP). By inhibiting this enzyme, the degradation of cGMP is reduced. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce PDE5 activity by 50%.
Q2: What are the most common assay formats for screening PDE5 inhibitors?
Several assay formats are commonly used for screening PDE5 inhibitors, each with distinct advantages and disadvantages. The primary formats include:
-
Fluorescence Polarization (FP) Assays: These are homogeneous assays that measure the change in the polarization of a fluorescently labeled cGMP substrate when it is cleaved by PDE5. They are well-suited for high-throughput screening (HTS).
-
Colorimetric Assays: These assays typically involve a multi-step reaction. A common method is the malachite green assay, which detects the inorganic phosphate (B84403) (Pi) released from GMP by a subsequent phosphatase reaction, resulting in a measurable color change.
-
Luminescence-Based Assays: These assays can quantify the depletion of cGMP or the production of GMP through coupled enzyme systems that ultimately generate a luminescent signal.
-
LC-MS Based Assays: Liquid chromatography-mass spectrometry (LC-MS) provides a direct and highly sensitive measurement of the substrate (cGMP) and the product (GMP). This method offers high accuracy and is not susceptible to interference from colored or fluorescent compounds.
Q3: My IC50 value for a known PDE5 inhibitor is significantly different from the literature value. What are the likely causes?
Discrepancies in IC50 values are a frequent issue and can stem from several factors. Published IC50 values can vary widely based on the specific experimental conditions. Key factors influencing IC50 values include:
-
cGMP Concentration: The concentration of the substrate, cGMP, is a critical factor. For competitive inhibitors, a higher cGMP concentration will lead to a higher apparent IC50 value. It is often recommended to use a cGMP concentration at or below the Michaelis-Menten constant (Km) of the enzyme.
-
Enzyme Source and Concentration: The source, purity, and concentration of the PDE5 enzyme can affect inhibitor potency.
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the apparent IC50.
-
Buffer Composition: The pH, ionic strength, and presence of co-factors like MgCl2 in the reaction buffer can impact enzyme activity and inhibitor binding.
-
Data Analysis: The software and curve-fitting algorithms used to calculate the IC50 value can also introduce variability.
Q4: What concentration of DMSO is acceptable in my assay, and how can it affect the results?
The final concentration of dimethyl sulfoxide (B87167) (DMSO) in the assay should be kept as low as possible, typically not exceeding 1%. High concentrations of DMSO can directly impact enzyme activity and the solubility of compounds, potentially leading to inaccurate results. It is crucial to maintain a consistent DMSO concentration across all wells, including controls. If you suspect DMSO interference, running a DMSO concentration curve to determine your assay's tolerance is advisable.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For consistency, prepare master mixes of reagents to be added to all wells. |
| Incomplete Mixing of Reagents | Ensure thorough mixing after the addition of each reagent by gently tapping the plate or using a plate shaker. |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. If observed, consider optimizing the solvent concentration, trying a different buffer, or decreasing the compound concentration. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased reagent concentrations. Avoid using the outermost wells or fill them with buffer or water to minimize evaporation. |
| Temperature Gradients | Inconsistent temperature across the assay plate can affect enzyme activity. Ensure the plate and all reagents have equilibrated to the reaction temperature before starting the assay. |
Issue 2: IC50 Value is Higher Than Expected
| Possible Cause | Recommended Solution |
| Degraded Inhibitor Stock Solution | Prepare fresh stock solutions from the solid compound. Minimize freeze-thaw cycles of stock solutions. |
| Low Enzyme Activity | Verify the activity of your PDE5 enzyme with a known positive control inhibitor. Use a fresh aliquot of the enzyme if necessary. |
| High Substrate (cGMP) Concentration | For competitive inhibitors, a high cGMP concentration will increase the apparent IC50. Use a cGMP concentration at or below the Km for the enzyme. |
| Short Incubation Time | A short pre-incubation time may not be sufficient for the inhibitor to reach binding equilibrium with the enzyme. Optimize the pre-incubation time. |
Issue 3: IC50 Value is Lower Than Expected
| Possible Cause | Recommended Solution |
| Incorrect Enzyme Concentration | An incorrect (too high) enzyme concentration can lead to a lower apparent IC50. Titrate the PDE5 enzyme to determine the optimal concentration for your assay. |
| Low Substrate (cGMP) Concentration | A very low cGMP concentration can result in a lower apparent IC50 for competitive inhibitors. Ensure the cGMP concentration is appropriate and consistent across experiments. |
| Compound Adhesion to Plates | Some compounds can adhere to the surface of the assay plate, reducing the effective concentration in solution. Using low-binding plates may mitigate this issue. |
Issue 4: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compound | Measure the fluorescence of the test compound alone in the assay buffer. If the compound is fluorescent, consider using a different assay format (e.g., colorimetric or LC-MS). |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary. |
| Buffer Components | Some buffer components, like BSA, can sometimes bind to fluorescent tracers, increasing the baseline polarization. Consider using a low-binding alternative like bovine gamma globulin (BGG). |
| Non-specific Binding | In FP assays, non-specific binding of the fluorescent tracer can be an issue. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer may help. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Common PDE5 Inhibitors
The IC50 values for PDE5 inhibitors can vary significantly depending on the assay conditions. This table provides a range of reported values.
| Inhibitor | Reported IC50 Range (nM) |
| Sildenafil (B151) | 3.4 - 312.4 |
| Tadalafil | 1.2 - 2.0 |
| Vardenafil | 0.091 - 0.7 |
| Avanafil | 4.3 - 5.2 |
Note: The wide range, particularly for Sildenafil, highlights the significant impact of assay conditions on IC50 values.
Table 2: Impact of Assay Conditions on Sildenafil IC50
This table illustrates how changes in key assay parameters can influence the measured IC50 value of Sildenafil.
| Parameter Change | Effect on Apparent IC50 | Rationale |
| Increase cGMP Concentration | Increase | As a competitive inhibitor, sildenafil's binding to the enzyme's active site is challenged by higher concentrations of the natural substrate, cGMP. |
| Pre-incubation with cGMP | Decrease | Pre-incubation of PDE5 with cGMP can convert the enzyme to a higher affinity state for sildenafil, resulting in a lower IC50 value. For example, a 15-minute pre-incubation with cGMP decreased the IC50 of sildenafil by 4-fold. |
| Increase DMSO Concentration | Increase | Higher concentrations of DMSO can perturb the enzyme's conformation and may interfere with inhibitor binding, leading to a higher apparent IC50. |
Experimental Protocols
Generalized Fluorescence Polarization (FP) PDE5 Inhibition Assay
This protocol provides a general workflow for a competitive FP-based assay.
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant human PDE5A1 enzyme in assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a 2X working solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.
-
Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., Tadalafil) in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the serially diluted test compounds or controls to the wells of a black, low-volume 384-well microplate.
-
Add 5 µL of the 2X PDE5 enzyme solution to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X FAM-cGMP substrate solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Generalized Colorimetric (Malachite Green) PDE5 Inhibition Assay
This protocol outlines a general workflow for a malachite green-based assay.
-
Reagent Preparation:
-
Prepare a working solution of recombinant human PDE5A1 enzyme in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a working solution of the cGMP substrate in assay buffer. The concentration should be optimized, often around the Km of the enzyme.
-
Prepare serial dilutions of test compounds and a positive control inhibitor in assay buffer with a constant DMSO concentration.
-
Prepare the malachite green reagent according to the manufacturer's instructions. This typically involves a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Prepare a solution of a phosphatase enzyme (e.g., calf intestinal alkaline phosphatase) that will convert GMP to guanosine and inorganic phosphate.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of the serially diluted test compounds or controls to the wells of a clear, flat-bottom 96-well plate.
-
Add 25 µL of the PDE5 enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the PDE5 reaction by adding 25 µL of the cGMP substrate solution.
-
Incubate at 37°C for a time determined to be in the linear range of the reaction (e.g., 30-60 minutes).
-
Stop the PDE5 reaction and initiate the phosphatase reaction by adding 25 µL of the phosphatase solution.
-
Incubate to allow for the conversion of GMP to inorganic phosphate.
-
Add 100 µL of the malachite green reagent to each well to develop the color.
-
Incubate at room temperature for 15-30 minutes.
-
Read the absorbance at approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
PDE5 Signaling Pathway
Caption: The Nitric Oxide (NO)/cGMP signaling pathway
strategies to improve Tpn171 solubility for oral administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tpn171. The focus is on addressing common challenges related to its solubility for oral administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for oral administration?
A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Like many small molecule drug candidates, it is a lipophilic compound, which can lead to poor aqueous solubility. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, overcoming solubility limitations is a critical step in developing an effective oral dosage form of this compound.
Q2: Has this compound been successfully formulated for oral administration?
A2: Yes, this compound has been formulated for oral administration in both preclinical and clinical studies. For preclinical animal studies, formulations using co-solvents, surfactants, and cyclodextrins have been used to achieve concentrations of at least 1 mg/mL.[1] In clinical trials, the hydrochloride salt of this compound, Tpn171H, has been administered in tablet form, demonstrating its oral bioavailability in humans.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to smooth muscle relaxation and vasodilation. This is the key mechanism for its therapeutic effects.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: this compound powder does not dissolve in aqueous buffers for in vitro assays.
-
Symptom: You observe particulate matter or cloudiness after adding this compound to your aqueous buffer (e.g., PBS, cell culture media).
-
Root Cause: this compound has low intrinsic aqueous solubility.
-
Solutions:
-
Use of a Co-solvent (Stock Solution): Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations up to 25 mg/mL (with warming).[1] Subsequently, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
-
pH Adjustment (Empirical Approach): Although the pKa of this compound is not publicly available, its chemical structure, which includes a pyrimidinone ring, suggests it may have ionizable groups. Therefore, its solubility is likely pH-dependent. Experimentally test the solubility of this compound in a range of buffers with different pH values (e.g., from pH 2 to pH 8) to identify a pH that favors dissolution.
-
Issue 2: Low and inconsistent oral bioavailability of this compound in animal studies.
-
Symptom: Pharmacokinetic analysis reveals low and highly variable plasma concentrations of this compound after oral gavage.
-
Root Cause: Poor dissolution and/or precipitation of this compound in the gastrointestinal tract.
-
Solutions:
-
Co-solvent/Surfactant Systems: Formulate this compound in a vehicle containing a mixture of co-solvents and non-ionic surfactants. These excipients can improve the wetting of the drug particles and create a microenvironment that enhances solubility. A reported successful formulation for preclinical studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility. A formulation using 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline has been shown to be effective for this compound.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs. A simple lipid-based formulation for this compound involves dissolving it in corn oil, potentially with the aid of a small amount of DMSO.[1]
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. Techniques such as micronization or nanomilling can be explored.
-
Salt Formation: The use of Tpn171H (hydrochloride salt) in clinical trials indicates that forming a salt of this compound is a viable strategy to improve its solubility and dissolution characteristics. If you are working with the free base, consider synthesizing or sourcing a pharmaceutically acceptable salt form.
-
Data Presentation
Table 1: this compound Physicochemical and Formulation Data
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₅N₅O₃ | [3] |
| Molecular Weight | 441.58 g/mol | [3] |
| Solubility in DMSO | 25 mg/mL (with heating) | [1] |
| Preclinical Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (achieves ≥ 1 mg/mL) | [1] |
| Preclinical Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) (achieves ≥ 1 mg/mL) | [1] |
| Preclinical Formulation 3 | 10% DMSO, 90% Corn Oil (achieves ≥ 1 mg/mL) | [1] |
| Clinically Used Form | Tpn171H (hydrochloride salt) oral tablets | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent/Surfactant System (for preclinical oral gavage)
-
Objective: To prepare a 1 mg/mL solution of this compound for oral administration in animal studies.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. If necessary, warm the solution to 60°C and use sonication to aid dissolution.[1]
-
In a separate sterile container, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Slowly add 450 µL of saline to the mixture while continuously vortexing to create a final volume of 1 mL. The final concentration of this compound will be 1 mg/mL.
-
Visually inspect the solution for clarity. This formulation should result in a clear solution.[1]
-
Protocol 2: Preparation of a this compound Formulation using Cyclodextrin Complexation
-
Objective: To prepare a 1 mg/mL solution of this compound using a cyclodextrin-based vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.[1]
-
In a sterile container, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 10 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 1 mg/mL.[1]
-
Mandatory Visualizations
Caption: this compound inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.
Caption: Workflow for developing an oral formulation of this compound.
References
- 1. In silico prediction of drug solubility: 4. Will simple potentials suffice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tpn171 Instability in Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper long-term storage and handling of Tpn171 to mitigate instability. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1]
Q2: What are the primary causes of this compound degradation during storage?
A2: this compound, a pyrimidinone-based PDE5 inhibitor, is susceptible to chemical degradation, primarily through oxidation and hydrolysis.[2][3][4] In vivo metabolic studies have shown that this compound can undergo mono-oxidation, dehydrogenation, N-dealkylation, O-dealkylation, and amide hydrolysis.[5] These metabolic pathways suggest potential chemical instabilities that may also occur during long-term in vitro storage.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to adhere to proper storage and handling procedures. Key recommendations include:
-
Temperature: Store stock solutions at or below -20°C.[1]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.[6] Photodegradation can be initiated by exposure to UV or visible light.[3]
-
Oxygen: For maximum stability, particularly for long-term storage, consider overlaying your sample with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.[6]
-
pH: If preparing aqueous buffers, ensure the pH is in a range where this compound is stable. The optimal pH should be determined experimentally through forced degradation studies.
Q4: I observe precipitation in my this compound solution upon thawing. What should I do?
A4: If precipitation occurs, you can gently warm and/or sonicate the solution to aid in redissolving the compound.[1] However, it is best to prepare working solutions fresh for each experiment to ensure accurate concentrations.[1]
Q5: For how long are working solutions of this compound stable?
A5: It is highly recommended to prepare working solutions for in vivo and in vitro experiments fresh on the day of use.[1] If a continuous dosing period of more than half a month is planned using a formulation like corn oil, the stability should be carefully considered.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Assay | This compound degradation in stock or working solution. | 1. Prepare fresh working solutions from a new aliquot of frozen stock. 2. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). 3. Review your storage conditions against the recommendations. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation of this compound. | 1. Attempt to identify the degradation products using mass spectrometry. 2. Conduct a forced degradation study (see Experimental Protocols) to understand the degradation profile under different stress conditions (acid, base, oxidation, heat, light). |
| Variability in Experimental Results | Inconsistent concentration of this compound due to degradation or improper dissolution. | 1. Always ensure complete dissolution of this compound before use. 2. Prepare fresh working solutions for each experiment. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Reference |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Table 2: Summary of this compound In Vivo Metabolic Transformations
| Metabolic Reaction | Description | Reference |
| Mono-oxidation | Addition of one oxygen atom (hydroxylation and N-oxidation). | [5] |
| Dehydrogenation | Removal of hydrogen atoms. | [5] |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | [5] |
| O-dealkylation | Removal of an alkyl group from an oxygen atom. | [5] |
| Amide Hydrolysis | Cleavage of the amide bond. | [5] |
| Glucuronidation | Conjugation with glucuronic acid. | [5] |
| Acetylation | Addition of an acetyl group. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the this compound stock solution at 80°C.
-
Photodegradation: Expose the this compound stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2 for a general method).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control (time 0) to identify new peaks corresponding to degradation products.
Protocol 2: Routine Stability Check of this compound by HPLC
This protocol outlines a general HPLC method to assess the purity and detect degradation of this compound in stored solutions.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0). The exact gradient should be optimized to achieve good separation of this compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 307 nm).
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity of this compound can be estimated by the relative peak area.
Mandatory Visualization
Caption: Potential degradation pathways of this compound in long-term storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ftloscience.com [ftloscience.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
minimizing variability in Tpn171 animal model experiments
Welcome to the technical support center for researchers utilizing animal models in TPN171 experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure the robustness and reproducibility of your preclinical data. While there is no specific "this compound animal model," this guide addresses common challenges encountered when testing compounds like this compound in established animal models of disease.
Frequently Asked Questions (FAQs)
Q1: We are observing significant phenotypic variation within our treatment and control groups. What are the primary sources of this variability?
A1: Inter-individual variability is a common challenge in animal studies and can stem from several factors:
-
Genetic Drift: Spontaneous mutations can accumulate over generations in breeding colonies, leading to phenotypic changes that may affect experimental results.[1][2][3] It is crucial to obtain animals from reliable vendors and to periodically refresh your colony by backcrossing to the original inbred strain.[2]
-
Genetic Background: The genetic makeup of the mouse strain can profoundly influence the phenotype of a specific genetic modification.[4][5] Even substrains of the same inbred line (e.g., C57BL/6J vs. C57BL/6N) can have significant genetic and phenotypic differences.[6]
-
Environmental Conditions: Factors such as housing temperature, diet, and light cycle can impact metabolism and disease progression, contributing to variability.[7][8][9]
-
Experimental Procedures: Inconsistent handling, dosing, or measurement techniques can introduce significant variability. Standardizing all experimental protocols is essential.[10]
Q2: How does the genetic background of our chosen animal model impact the study outcome?
Q3: What is genetic drift, and how can we mitigate its effects on our long-term studies?
A3: Genetic drift refers to the random fluctuations in the frequencies of gene variants in a population over time, which can lead to spontaneous changes in the genomic DNA of a breeding colony.[2][3] Over about 20 generations (approximately five years), these changes can be significant enough to classify a colony as a new substrain.[2] To minimize genetic drift:
-
Source Animals Carefully: Obtain animals from a reputable vendor that employs programs to maintain genetic stability.
-
Cryopreservation: For long-term studies or valuable models, cryopreserve embryos or sperm to safeguard the original genetic background.[2]
-
Colony Refreshment: Periodically refresh the genetic background of your colony by backcrossing to the appropriate inbred strain every 5-10 generations.[2]
Q4: Can housing temperature affect the results of our metabolic or inflammatory studies with this compound?
A4: Yes. Standard laboratory housing temperatures for mice (around 22°C) can impose a mild cold stress, as the thermoneutral zone for mice is 30–32°C.[8] Housing mice at thermoneutral temperatures can exacerbate high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) and alter inflammatory responses.[7][9] This is a critical variable to consider and control for, especially when studying metabolic or inflammatory diseases.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | Ensure consistent and minimal noise, light, and vibration in the testing area. Acclimate animals to the testing room before each session. |
| Experimenter Variability | Have a single, well-trained experimenter conduct all behavioral tests. If multiple experimenters are necessary, ensure they follow a strictly standardized protocol. |
| Circadian Rhythm Disruption | Conduct all behavioral testing at the same time of day to avoid variations due to the animals' natural light-dark cycle. |
| Inconsistent Animal Handling | Handle all animals gently and consistently throughout the study to minimize stress-induced behavioral changes. |
Issue 2: Histological Staining Artifacts Obscuring Results
| Potential Cause | Troubleshooting Steps |
| Poor Fixation | Ensure the tissue is adequately and promptly immersed in the appropriate fixative. Consider perfusion fixation for more uniform results.[11] Inadequate fixation can lead to artifacts like nuclear bubbling.[12] |
| Tissue Processing Errors | Over-dehydration can cause tissue to become brittle, leading to "chatter" or micro-cracks during sectioning.[12][13] Under-processing can result in poor infiltration and compressed sections.[12][14] Follow a validated and consistent tissue processing protocol. |
| Microtomy Issues | A blunt or nicked microtome blade can cause compression, tears, or split lines in the tissue section.[14][15][16] Ensure the blade is sharp and securely fastened. |
| Staining Inconsistencies | Use fresh, filtered staining solutions. Ensure consistent timing for each step of the staining protocol. Water contamination in xylenes (B1142099) can cause a pink haze from eosin (B541160) seeping out of the tissue.[12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation:
-
Prepare the this compound formulation at the desired concentration in the specified vehicle. Ensure the solution is homogenous.
-
Accurately weigh each animal to calculate the precise volume to be administered.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and properly align the head and esophagus.
-
-
Gavage Needle Insertion:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth toward the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly dispense the this compound solution.
-
Administer the solution smoothly to prevent regurgitation or aspiration.
-
-
Post-Administration:
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress for a short period after the procedure.
-
Protocol 2: Tissue Collection and Preparation for Histology
-
Anesthesia and Perfusion:
-
Tissue Dissection:
-
Carefully dissect the target organ (e.g., brain, lungs, liver).
-
Post-fix the dissected tissue in 4% PFA for 24-48 hours at 4°C.
-
-
Tissue Processing:
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%).[13]
-
Clear the tissue with xylene or a xylene substitute.
-
Infiltrate the tissue with molten paraffin (B1166041) wax.
-
-
Embedding and Sectioning:
-
Embed the paraffin-infiltrated tissue in a block.
-
Section the tissue block on a microtome at the desired thickness (typically 4-6 µm).
-
Float the sections on a water bath and mount them onto glass slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform the desired histological stain (e.g., Hematoxylin and Eosin - H&E).
-
Dehydrate, clear, and coverslip the slides for microscopic examination.
-
Data Presentation
Table 1: Impact of Housing Temperature on High-Fat Diet (HFD)-Induced NAFLD Model
| Parameter | Standard Housing (22°C) + HFD | Thermoneutral Housing (30°C) + HFD |
| Body Weight Gain | Increased | Significantly Increased |
| Liver Weight | Increased | Significantly Increased |
| Hepatic Triglycerides | Elevated | Significantly Elevated |
| NAFLD Activity Score | Moderate | Severe |
| This table summarizes representative data showing that thermoneutral housing can exacerbate NAFLD phenotypes in mice, a critical factor for variability.[7] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (h·ng/mL) | t1/2 (h) |
| 5 mg | 40.4 ± 8.62 | 1.5 | 275.97 ± 35.32 | 8.02 - 10.88 |
| 10 mg | 80.1 ± 23.48 | 1.5 | 541.77 ± 157.78 | 8.02 - 10.88 |
| 20 mg | 145.8 ± 30.05 | 1.5 | 1069.09 ± 161.03 | 8.02 - 10.88 |
| 30 mg | 236.9 ± 104.07 | 1.5 | 1656.44 ± 345.38 | 8.02 - 10.88 |
| Data from a Phase I study in humans, illustrating dose-dependent exposure.[18] Similar dose-ranging studies are crucial in preclinical animal models to establish target engagement and therapeutic windows. |
Visualizations
Caption: A generalized experimental workflow for testing a therapeutic compound like this compound in a diet-induced disease model.
Caption: Simplified signaling pathways relevant to diseases where a PDE5 inhibitor like this compound may be investigated.
References
- 1. Strategies to minimize genetic drift and maximize experimental reproducibility in mouse research | Animalab [animalab.eu]
- 2. Remember, Only YOU can Prevent Genetic Drift [jax.org]
- 3. Genetic drift in GA mouse studies | NC3Rs [nc3rs.org.uk]
- 4. "Effect of genetic background on phenotype variability in transgenic mo" by Patterson T. Heiman, R B. Sher et al. [mouseion.jax.org]
- 5. ahajournals.org [ahajournals.org]
- 6. sea.umh.es [sea.umh.es]
- 7. Thermoneutral housing exacerbates non-alcoholic fatty liver disease in mice and allows for sex-independent disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermoneutral housing promotes hepatic steatosis in standard diet-fed C57BL/6N mice, with a less pronounced effect on NAFLD progression upon high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 11. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Artifacts and Remedies in Histological Preparations [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Tpn171 LC-MS/MS Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tpn171.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound LC-MS/MS analysis?
A: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, undetected components from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] Matrix effects are a significant challenge, especially when analyzing complex biological samples.[2][5]
Q2: My this compound signal is highly variable and lower than expected in plasma samples. Could this be due to matrix effects?
A: Yes, low and inconsistent signal intensity for this compound in complex matrices like plasma is a classic sign of matrix effects, most commonly ion suppression.[6] Endogenous components from the plasma, such as phospholipids (B1166683), can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[7] This can severely compromise the reliability of your results.[4]
Q3: What are the primary sources of matrix effects in biological samples for this compound analysis?
A: In biological matrices like plasma, serum, and tissue homogenates, the most common sources of matrix effects are endogenous phospholipids from cell membranes.[7][8] Other interfering substances can include salts, proteins, metabolites, and any co-administered drugs.[8][9] The more complex the sample matrix, the higher the likelihood of significant matrix effects.[5]
Q4: How can I definitively confirm that matrix effects are impacting my this compound analysis?
A: There are two primary methods to assess the presence and magnitude of matrix effects: the post-extraction spike and the post-column infusion.[5][9][10]
-
Post-Extraction Spike (Quantitative): This method involves comparing the peak area of this compound in a clean, neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration.[6][8] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[6][8]
-
Post-Column Infusion (Qualitative): In this technique, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[9][10] An extracted blank matrix is then injected onto the LC column. Any dips or rises in the baseline signal for this compound indicate the retention times at which co-eluting matrix components are causing interference.[8][9][11]
Troubleshooting Guide
Issue: I've confirmed significant ion suppression for this compound. What are my initial troubleshooting steps?
When significant ion suppression is detected, a systematic approach to troubleshooting is recommended. The following flowchart outlines the key steps to identify and mitigate the source of the matrix effect.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
Step 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[1][7] Consider switching to a more rigorous sample preparation technique.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Least effective; co-precipitates phospholipids and other interferences.[7][12] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interferences behind. | More effective than PPT.[1][7] |
| Solid-Phase Extraction (SPE) | This compound is selectively retained on a solid sorbent while interferences are washed away. | Highly effective at removing a broad range of interferences.[1][7][12] |
| HybridSPE®-Phospholipid | A targeted approach that removes phospholipids from the sample. | Very effective for plasma and serum samples where phospholipids are the main issue. |
Step 2: Improve Chromatographic Separation
If sample preparation alone is insufficient, modifying your LC method can help separate this compound from co-eluting matrix components.[1][13]
-
Change Column Chemistry: Use a column with a different stationary phase to alter selectivity.
-
Modify Mobile Phase: Adjust the organic solvent, pH, or additives to improve separation.
-
Adjust Gradient Profile: A shallower gradient can increase the resolution between this compound and interfering peaks.
Step 3: Implement a Robust Internal Standard Strategy
Using an appropriate internal standard (IS) is crucial for compensating for matrix effects that cannot be eliminated.[1]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS of this compound will have nearly identical chemical and physical properties, ensuring it experiences the same degree of ion suppression or enhancement.[1][13]
-
Structural Analogue: If a SIL-IS is unavailable, a structural analogue that elutes close to this compound can be used, but it must be thoroughly validated to ensure it adequately mimics the behavior of this compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Process a blank matrix sample through your entire extraction procedure. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike this compound into a blank matrix sample before starting the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas below.
Table for Calculating Matrix Effect Parameters
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | The overall efficiency of the method, combining extraction recovery and matrix effects. |
Protocol 2: Dilute-and-Shoot for Simpler Matrices
For less complex matrices, a "dilute-and-shoot" approach may be sufficient to mitigate matrix effects.
Methodology:
-
Centrifuge the sample (e.g., urine) to pellet any solid material.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 10-fold dilution). The optimal dilution factor should be determined experimentally.[14]
-
Vortex the diluted sample.
-
Inject the diluted sample directly into the LC-MS/MS system.
This method reduces the concentration of matrix components entering the system, which can often alleviate ion suppression.[10][15] However, it also dilutes the analyte, so ensure your instrument has sufficient sensitivity.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Tpn171 formulation development for improved pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the formulation development of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This guide aims to address common experimental challenges to improve the pharmacokinetic profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is formulation development critical?
A1: this compound is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][2][3][4] As with many new chemical entities, this compound's therapeutic efficacy is highly dependent on its pharmacokinetic profile, which is directly influenced by its formulation. Optimizing the formulation is crucial to enhance its solubility and oral bioavailability, ensuring consistent and effective drug delivery.[5][6][7]
Q2: What are the known pharmacokinetic parameters of this compound in humans?
A2: In healthy human subjects, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.67 hours.[1][2][8] The plasma half-life (t1/2) is approximately 8 to 11 hours, suggesting the potential for once-daily dosing.[4][8] The drug is extensively metabolized, with metabolites excreted in both urine and feces.[1][2] Food intake can decrease the maximum plasma concentration (Cmax) and prolong Tmax, but it does not significantly affect the total drug exposure (AUC).[4]
Q3: What are the main challenges in formulating this compound?
A3: A primary challenge in formulating this compound is its poor aqueous solubility. This can lead to low oral bioavailability and high pharmacokinetic variability. Overcoming this requires the use of solubility enhancement techniques.[5][6][7]
Q4: What are some suggested starting formulations for preclinical studies?
A4: For preclinical research, several solvent systems can be used to dissolve this compound. Here are a few examples that yield a clear solution at a concentration of at least 1 mg/mL:[3]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is recommended to prepare fresh solutions or store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[6][9][10] 2. Amorphous Solid Dispersions: Formulating this compound with polymers to create an amorphous solid dispersion can improve dissolution rates.[7] 3. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][9] |
| High Pharmacokinetic Variability | Inconsistent dissolution and absorption due to formulation issues or food effects. | 1. Robust Formulation: Develop a formulation that is less dependent on GI conditions (e.g., pH, presence of food). A SEDDS or a solid dispersion may provide more consistent performance. 2. Controlled Release Formulation: A formulation that controls the rate of drug release can help reduce variability in absorption.[11] |
| Precipitation of this compound in Aqueous Media | The drug is precipitating out of the formulation when diluted in an aqueous environment (e.g., for in vitro assays or upon administration). | 1. Use of Surfactants/Co-solvents: Ensure the formulation contains adequate amounts of surfactants (e.g., Tween-80) or co-solvents (e.g., PEG300) to maintain solubility upon dilution.[3][6] 2. Complexation: Utilize cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance and maintain solubility in aqueous solutions.[3][6] |
| Formulation Instability | Physical or chemical degradation of this compound in the formulation over time. | 1. Excipient Compatibility Studies: Conduct studies to ensure that the chosen excipients are compatible with this compound. 2. Optimize Storage Conditions: Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature). Stock solutions are best stored at -20°C for short-term and -80°C for long-term use.[3] |
Data Presentation
Table 1: Summary of this compound Single-Dose Pharmacokinetics in Healthy Subjects
| Parameter | Value | Reference |
| Tmax (h) | 0.67 | [2] |
| t1/2 (h) | ~9.89 | [2] |
| AUC0-∞ (h·ng/mL) | 480 | [12] |
| Cmax (ng/mL) | Varies with dose | [4] |
Table 2: Effect of Food on this compound Pharmacokinetics (10 mg Dose)
| Parameter | Fasted | Fed (Standard Meal) | % Change | Reference |
| Cmax (ng/mL) | Higher | Lower | ↓ 22.71% | [4] |
| Tmax (h) | Shorter | Longer | Prolonged | [4] |
| AUC0-t | No significant difference | No significant difference | ~ -2.21% | [4] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for Preclinical Animal Studies
This protocol describes the preparation of a this compound solution for oral gavage in rodents, based on a common solubilization strategy.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add the saline to reach the final volume and mix well.
-
If precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.[3]
-
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a general procedure for assessing the dissolution rate of a this compound formulation.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a buffered solution simulating intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer).
-
Procedure:
-
Place the this compound formulation (e.g., a capsule or tablet) in the dissolution vessel.
-
Begin stirring at a specified rate (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Visualizations
Caption: Experimental workflow for this compound formulation development.
Caption: Mechanism of action of this compound via PDE5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review of methods to enhance poorly soluble drug solubility [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
- 11. otm.illinois.edu [otm.illinois.edu]
- 12. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TPN171 versus Sildenafil: A Comparative Analysis of Potency and Selectivity
For researchers and drug development professionals, a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitors TPN171 and sildenafil (B151) reveals significant differences in potency and selectivity, positioning this compound as a highly potent and selective next-generation therapeutic candidate. This guide provides a comprehensive overview of their in vitro efficacy, supported by experimental data and detailed methodologies.
At a Glance: Potency and Selectivity
This compound demonstrates substantially higher potency in inhibiting PDE5 compared to sildenafil. In vitro studies show this compound has a half-maximal inhibitory concentration (IC50) of 0.62 nM for PDE5, which is approximately 5 to 7 times lower than that of sildenafil (IC50 values ranging from 3.4 to 4.31 nM)[1][2]. This indicates that a lower concentration of this compound is required to achieve the same level of PDE5 inhibition.
Furthermore, this compound exhibits a more favorable selectivity profile, particularly concerning PDE6 and PDE11. Inhibition of these isozymes is associated with vision disturbances and myalgia, respectively. This compound is 32 times more selective for PDE5 over PDE6, a significant improvement over sildenafil's 8- to 10-fold selectivity[1][3]. The selectivity of this compound for PDE5 over PDE11 is even more pronounced, at 1610-fold[3].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound and sildenafil against various human phosphodiesterase isozymes.
| Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Fold (Sildenafil/TPN171) vs. PDE5 |
| PDE1 | 3640 | 280 | This compound is ~5871x more selective |
| PDE2 | Data not available | 3500 | - |
| PDE3 | Data not available | >30000 | - |
| PDE4 | Data not available | >30000 | - |
| PDE5 | 0.62 | 3.5 - 4.31 | This compound is ~5.6 - 6.9x more potent |
| PDE6 | 19.8 | 33 | This compound is ~32x more selective |
| PDE7 | Data not available | Data not available | - |
| PDE8 | Data not available | Data not available | - |
| PDE9 | Data not available | Data not available | - |
| PDE10 | Data not available | Data not available | - |
| PDE11 | ~1000 | >10000 | This compound is ~1610x more selective |
Selectivity fold is calculated as (IC50 for other PDE / IC50 for PDE5). Data for this compound and sildenafil are compiled from multiple sources and may have been determined under varying experimental conditions.
Mechanism of Action: The cGMP Signaling Pathway
Both this compound and sildenafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). During sexual stimulation or in response to nitric oxide (NO), guanylate cyclase is activated, leading to an increase in intracellular cGMP levels. This accumulation of cGMP results in smooth muscle relaxation and vasodilation. By inhibiting PDE5, this compound and sildenafil prevent the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of nitric oxide.
Mechanism of PDE5 Inhibition
Experimental Protocols
The determination of IC50 values and selectivity profiles for PDE inhibitors is typically conducted using in vitro enzymatic assays. While specific parameters may vary between studies, the general methodologies are well-established.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isozymes.
Principle: These assays measure the enzymatic activity of a specific PDE isozyme in the presence of varying concentrations of an inhibitor. The activity is determined by quantifying the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its corresponding monophosphate (AMP or GMP).
Commonly Used Methods:
-
Radiometric Scintillation Proximity Assay (SPA):
-
Materials: Purified recombinant human PDE enzymes, [3H]-labeled cGMP or cAMP, SPA beads coated with a scintillant that binds to the monophosphate product, test compounds, and appropriate assay buffers.
-
Procedure:
-
The PDE enzyme is incubated with serial dilutions of the test compound.
-
The enzymatic reaction is initiated by the addition of the [3H]-labeled cyclic nucleotide substrate.
-
After a defined incubation period, the reaction is terminated.
-
SPA beads are added, which bind to the resulting [3H]-labeled monophosphate.
-
The proximity of the bound radiolabel to the scintillant on the beads generates a light signal that is measured using a scintillation counter.
-
The amount of light produced is proportional to the enzyme activity.
-
-
-
Fluorescence Polarization (FP) Assay:
-
Materials: Purified recombinant human PDE enzymes, a fluorescently labeled cGMP or cAMP substrate, a binding agent that specifically recognizes the monophosphate product, test compounds, and assay buffers.
-
Procedure:
-
The PDE enzyme and the test compound are pre-incubated in the wells of a microplate.
-
The fluorescently labeled cyclic nucleotide substrate is added to start the reaction.
-
Following incubation, a solution containing a binding agent is added. This agent binds to the fluorescently labeled monophosphate product.
-
The binding of the product to the larger binding agent slows its rotation in solution, leading to an increase in fluorescence polarization.
-
The change in fluorescence polarization is measured using a plate reader. The magnitude of the change is inversely proportional to the inhibitor's activity.
-
-
Data Analysis:
For both methods, the percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
The available data strongly indicate that this compound is a more potent and selective PDE5 inhibitor than sildenafil. Its higher potency suggests the potential for lower therapeutic doses, which could reduce the risk of off-target effects. The significantly improved selectivity of this compound, particularly against PDE6 and PDE11, may translate to a better safety profile with a lower incidence of vision-related side effects and myalgia. These findings underscore the potential of this compound as a promising candidate for the treatment of conditions such as pulmonary arterial hypertension and erectile dysfunction, warranting further clinical investigation.
References
Tpn171 Demonstrates Superior Selectivity for PDE5 Over PDE6, Minimizing Potential for Visual Disturbances
For Immediate Release
SHANGHAI, China – December 2, 2025 – Preclinical data on Tpn171, a novel phosphodiesterase type 5 (PDE5) inhibitor, reveals a significantly superior selectivity profile for PDE5 over its closely related isoform, phosphodiesterase type 6 (PDE6), when compared to first-generation PDE5 inhibitors like sildenafil. This enhanced selectivity suggests a lower risk of the visual disturbances commonly associated with off-target PDE6 inhibition.
This compound exhibits potent inhibition of PDE5 with a half-maximal inhibitory concentration (IC50) of 0.62 nM.[1][2] Critically, its selectivity for PDE5 is 32 times greater than for PDE6, a key enzyme in the phototransduction pathway of the retina.[3][4] This represents a significant improvement over sildenafil, which is only about 8 times more selective for PDE5 than PDE6.[3][4]
The off-target inhibition of PDE6 by PDE5 inhibitors is known to be the primary cause of transient visual side effects, such as blue-tinted vision (cyanopsia), reported by some users of earlier-generation drugs. By demonstrating a markedly higher selectivity for the intended therapeutic target, this compound is positioned as a promising candidate with a potentially improved safety profile for the treatment of conditions such as pulmonary arterial hypertension and erectile dysfunction.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other common PDE5 inhibitors against PDE5 and PDE6.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) |
| This compound | 0.62 | ~19.84 | ~32 |
| Sildenafil | 4.31 | ~34.48 | ~8 |
| Tadalafil | 2.35 | >1000 | >425 |
*Calculated based on the reported selectivity ratio.
Signaling Pathways and Mechanism of Selectivity
PDE5 is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which mediates smooth muscle relaxation and vasodilation. PDE6, while structurally similar, plays a critical role in the visual phototransduction cascade in retinal rod and cone cells. The superior selectivity of this compound is attributed to subtle structural differences in the catalytic domains of PDE5 and PDE6, which this compound is designed to exploit.
References
comparative pharmacokinetic and pharmacodynamic profiling of Tpn171
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of Tpn171, a novel phosphodiesterase type 5 (PDE5) inhibitor, with established alternatives, sildenafil (B151) and tadalafil (B1681874). The information is supported by experimental data from preclinical and clinical studies, presented in a clear and objective format to aid in research and drug development.
Pharmacodynamic Profile: Enhanced Potency and Selectivity
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] In vitro studies have demonstrated that this compound exhibits a significantly lower IC50 value for PDE5 compared to sildenafil and tadalafil, indicating higher potency.[3] Furthermore, this compound displays a superior selectivity profile, particularly over PDE6 and PDE11, which may translate to a lower incidence of certain side effects associated with other PDE5 inhibitors.[3]
| Compound | PDE5 IC50 (nM) | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |
| This compound | 0.62[3] | >32-fold[3] | >1610-fold[3] |
| Sildenafil | 3.5 - 4.31[1][3] | ~9-fold[1] | High |
| Tadalafil | 1.2 - 2.35[3][4] | High | ~14-fold[5] |
Table 1: Comparative In Vitro Potency and Selectivity of this compound, Sildenafil, and Tadalafil. This table summarizes the half-maximal inhibitory concentration (IC50) against PDE5 and the selectivity ratios against PDE6 and PDE11. Lower IC50 values indicate higher potency. Higher selectivity ratios suggest a lower potential for off-target effects.
Signaling Pathway of PDE5 Inhibition
The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to vasodilation. PDE5 is the primary enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound, sildenafil, and tadalafil increase intracellular cGMP levels, thereby enhancing and prolonging the vasodilatory response.
Pharmacokinetic Profile: Comparative Analysis
Clinical studies in healthy subjects have provided key pharmacokinetic parameters for this compound. Following oral administration, this compound is rapidly absorbed.[3] The pharmacokinetic profile of this compound suggests the potential for a favorable dosing regimen.
| Parameter | This compound (10 mg) | Sildenafil (50 mg) | Tadalafil (20 mg) |
| Tmax (hours) | 0.67[3] | ~1.0[6] | 2.0[7] |
| Cmax (ng/mL) | 80.1 ± 23.48 (at 10mg)[8] | ~127[6] | 378[7] |
| AUC (ng·h/mL) | 541.77 ± 157.78 (at 10mg)[8] | ~439[6] | ~8930[7] |
| Half-life (hours) | 8.02 - 10.88[8] | 3 - 5[6] | 17.5[7] |
Table 2: Comparative Pharmacokinetic Parameters of this compound, Sildenafil, and Tadalafil in Healthy Volunteers. This table presents the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life for each compound. Data are presented as mean ± standard deviation where available. Note that doses and study populations may vary between studies.
Experimental Protocols
In Vitro PDE Inhibition Assay
The inhibitory activity of this compound and comparator compounds on various phosphodiesterase (PDE) isoenzymes is determined using a standard in vitro assay.
Methodology:
-
Enzyme Preparation: Recombinant human PDE isoenzymes are used.
-
Compound Dilution: this compound, sildenafil, and tadalafil are serially diluted to a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The PDE enzyme is pre-incubated with the test compound for a specified period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., ³H-cGMP or ³H-cAMP).
-
Reaction Termination: The reaction is stopped after a defined incubation time.
-
Product Quantification: The amount of hydrolyzed substrate is quantified, often using methods like scintillation counting or fluorescence polarization.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Single Ascending Dose (SAD) Pharmacokinetic Study
The safety, tolerability, and pharmacokinetic profile of this compound are evaluated in a single ascending dose study in healthy human subjects.
Methodology:
-
Study Population: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation design.
-
Dosing: Subjects receive a single oral dose of this compound or placebo, starting with a low dose. Subsequent cohorts receive escalating doses after safety and tolerability data from the previous cohort are reviewed.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentration of this compound over time.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. Safety and tolerability data are summarized and analyzed.
Conclusion
This compound demonstrates a promising preclinical and early clinical profile as a potent and selective PDE5 inhibitor. Its enhanced potency and superior selectivity over other PDE isoenzymes compared to sildenafil and tadalafil suggest the potential for a favorable efficacy and safety profile. The pharmacokinetic properties of this compound support a convenient dosing regimen. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in relevant patient populations.
References
- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
TPN171: A Novel PDE5 Inhibitor Challenging the Established Therapeutic Landscape
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive clinical trial comparison of TPN171, a novel phosphodiesterase-5 (PDE5) inhibitor, against established treatments such as sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). This guide provides a detailed analysis of clinical trial outcomes, experimental protocols, and the underlying signaling pathways, offering a critical resource for the evaluation of next-generation therapies for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
This compound, currently undergoing phase II clinical trials in China, has demonstrated a more potent PDE5 inhibitory activity in vitro compared to sildenafil and tadalafil.[1] It also shows higher selectivity over other phosphodiesterase isozymes, potentially leading to a better safety profile with fewer off-target adverse effects.[1] This guide synthesizes the available clinical data to facilitate an objective comparison of its performance against the current standard of care.
Comparative Efficacy of PDE5 Inhibitors
The following tables summarize the key efficacy outcomes from clinical trials of this compound and other leading PDE5 inhibitors for both pulmonary arterial hypertension and erectile dysfunction.
Table 1: Efficacy in Pulmonary Arterial Hypertension
| Drug | Dosage | Primary Endpoint | Result | Citation |
| This compound | 5 mg (single oral dose) | Maximum decrease in Pulmonary Vascular Resistance (PVR) | -41.2% (significant vs. placebo) | [2] |
| Sildenafil | 20, 40, 80 mg TID | Change in 6-Minute Walk Distance (6MWD) | +45m, +46m, +50m respectively (significant vs. placebo) | [3] |
| Tadalafil | 40 mg once daily | Change in 6-Minute Walk Distance (6MWD) | +33m (placebo-corrected, significant) | [4] |
Table 2: Efficacy in Erectile Dysfunction
| Drug | Dosage | Primary Endpoint | Result | Citation |
| This compound | N/A | Data from dedicated ED trials not yet available in searched literature. | N/A | |
| Sildenafil | 50, 100 mg | Improved Erections (patient-reported) | 77% and 84% of men respectively | [5] |
| Tadalafil | 10, 20 mg | Improved Erections (Global Assessment Question) | 71% and 84% of patients respectively | [6][7] |
| Vardenafil | 10, 20 mg | Improved Erections (Global Assessment Question) | Up to 85% of men (20 mg dose) | [8] |
Comparative Safety Profile of PDE5 Inhibitors
The safety and tolerability of a drug are critical to its clinical utility. The following table outlines the most common adverse events reported in clinical trials for each PDE5 inhibitor.
Table 3: Common Adverse Events Reported in Clinical Trials (>5% incidence)
| Adverse Event | This compound | Sildenafil | Tadalafil | Vardenafil |
| Headache | Not specified in available data | 16%[9] | 5.2%[10] | 18-20%[11] |
| Flushing | Not specified in available data | 10%[9] | 3.9%[10] | 14-21%[11] |
| Dyspepsia | Not specified in available data | 7%[9] | Reported[7] | Reported[5] |
| Nasal Congestion | Not specified in available data | 4%[9] | 3.2%[10] | Reported[8] |
| Back Pain | Not specified in available data | Not commonly reported | Reported[12] | Not commonly reported |
| Myalgia | Not specified in available data | Not commonly reported | Reported[4] | Not commonly reported |
| Rhinitis | Not specified in available data | Not commonly reported | Not commonly reported | 17-21%[11] |
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanism and evaluation of these compounds, the following diagrams illustrate the PDE5 signaling pathway and a typical clinical trial workflow.
Caption: PDE5 signaling pathway and mechanism of inhibitor action.
Caption: A simplified workflow of the clinical trial phases for a new drug.
Experimental Protocols
A standardized approach is crucial for the comparability of clinical trial data. While specific protocols vary, the pivotal trials for PDE5 inhibitors generally adhere to the following framework:
1. Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover studies are the gold standard.[3][5][7]
2. Patient Population:
-
For Pulmonary Arterial Hypertension: Patients diagnosed with PAH (WHO Group 1), often with specific inclusion criteria related to functional class (e.g., WHO FC II or III) and baseline 6-minute walk distance.[3][4]
-
For Erectile Dysfunction: Men with a clinical diagnosis of ED for a specified duration (e.g., >6 months), often including diverse etiologies (organic, psychogenic, mixed).[5][13]
3. Intervention:
-
A treatment-free run-in period is common to establish baseline measurements.[13]
-
Patients are randomized to receive a fixed or flexible dose of the investigational drug or a matching placebo.[5][14]
-
The duration of treatment typically ranges from 12 to 26 weeks.[4][5]
4. Efficacy Endpoints:
-
For Pulmonary Arterial Hypertension: The primary endpoint is often the change from baseline in 6-minute walk distance (6MWD).[3][4] Secondary endpoints may include changes in hemodynamic parameters (e.g., pulmonary vascular resistance, mean pulmonary artery pressure), time to clinical worsening, and WHO functional class.[3][4]
-
For Erectile Dysfunction: Primary efficacy is commonly assessed using validated patient-reported outcome questionnaires, such as the International Index of Erectile Function (IIEF), particularly the Erectile Function (EF) domain, and questions from the Sexual Encounter Profile (SEP) diary (e.g., ability to achieve penetration and maintain erection for successful intercourse).[7][10][13]
5. Safety Assessment: Safety and tolerability are monitored throughout the trial by recording all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[10][13]
This guide provides a foundational comparison based on currently available data. As more comprehensive results from the ongoing clinical trials of this compound become public, a more direct and detailed assessment of its clinical standing relative to other PDE5 inhibitors will be possible.
References
- 1. Four Phases of Clinical Trials | Astellas [clinicaltrials.astellas.com]
- 2. Pulmonary arterial hypertension: Promising results for investigational agents and catheter-based denervation | MDedge [ma1.mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Sustained efficacy and tolerability of vardenafil, a highly potent selective phosphodiesterase type 5 inhibitor, in men with erectile dysfunction: results of a randomized, double-blind, 26-week placebo-controlled pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil for Erectile Dysfunction · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Efficacy and safety of tadalafil for the treatment of erectile dysfunction: results of integrated analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pulsus.com [pulsus.com]
- 9. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tadalafil in men with erectile dysfunction with a high prevalence of comorbid conditions: results from MOMENTUS: multiple observations in men with erectile dysfunction in National Tadalafil Study in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pulsus.com [pulsus.com]
- 12. tnwljgp.org [tnwljgp.org]
- 13. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erectile Dysfunction | Study 100537 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
A Comparative Guide to the cGMP-Elevating Effects of TPN171 and Sildenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TPN171 and sildenafil (B151), two prominent phosphodiesterase type 5 (PDE5) inhibitors. The focus is on their respective impacts on the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway and its downstream effectors. This document synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental frameworks to aid in research and development.
Introduction
The nitric oxide (NO)-cGMP signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, smooth muscle relaxation, and neuronal signaling. The second messenger, cGMP, is synthesized by soluble guanylate cyclase (sGC) upon stimulation by NO. The intracellular levels of cGMP are primarily regulated by the hydrolytic activity of phosphodiesterases (PDEs). PDE5, in particular, specifically degrades cGMP and is a well-established therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension (PAH).
Sildenafil was the first-in-class PDE5 inhibitor to be widely used clinically. This compound is a novel, potent, and highly selective PDE5 inhibitor that has demonstrated superior preclinical and clinical characteristics in several studies. This guide aims to provide a comparative analysis of these two compounds based on available data.
Mechanism of Action
Both this compound and sildenafil are competitive inhibitors of the PDE5 enzyme. By binding to the catalytic site of PDE5, they prevent the degradation of cGMP to GMP. This leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors, primarily cGMP-dependent protein kinase (PKG). Activated PKG phosphorylates various downstream targets, such as Vasodilator-Stimulated Phosphoprotein (VASP), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and sildenafil based on available preclinical data. This compound exhibits significantly higher potency in inhibiting PDE5 compared to sildenafil.
| Parameter | This compound | Sildenafil | Reference |
| PDE5 IC50 | 0.62 nM | 4.31 nM | [1] |
| Selectivity (PDE5 vs. PDE6) | 32-fold | 8-fold | [1] |
| Selectivity (PDE5 vs. PDE11) | 1610-fold | Not specified | [1] |
| Half-life (t1/2) in humans | ~9.89 hours | ~4 hours | [1] |
Signaling Pathway Diagram
The following diagram illustrates the cGMP signaling pathway and the points of intervention for this compound and sildenafil. Both compounds act to inhibit PDE5, thereby increasing cGMP levels and promoting the activity of downstream effectors.
Experimental Protocols
To comparatively assess the effects of this compound and sildenafil on cGMP downstream effectors, a series of in vitro and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
PDE5 Enzyme Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and sildenafil against purified PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
This compound and sildenafil stock solutions (in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Snake venom nucleotidase (for converting GMP to guanosine and phosphate)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and sildenafil in assay buffer containing a final DMSO concentration of <1%.
-
Add the diluted compounds or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the PDE5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding cGMP to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding snake venom nucleotidase and incubate for a further 20 minutes to convert the GMP product to phosphate.
-
Add the phosphate detection reagent and incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cGMP-Dependent Protein Kinase (PKG) Activity Assay
Objective: To measure the activation of PKG in cells treated with this compound or sildenafil in response to a NO donor.
Materials:
-
Cell line expressing PDE5 (e.g., pulmonary artery smooth muscle cells)
-
This compound and sildenafil
-
NO donor (e.g., sodium nitroprusside - SNP)
-
Cell lysis buffer
-
PKG activity assay kit (commercially available, often utilizing a fluorescent or radioactive substrate)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate cells in a multi-well format and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound, sildenafil, or vehicle for 30-60 minutes.
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., 10 µM SNP) for 10-15 minutes to induce cGMP production.
-
Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Perform the PKG activity assay on the cell lysates according to the manufacturer's instructions. This typically involves incubating the lysate with a specific PKG substrate and measuring its phosphorylation.
-
Normalize the PKG activity to the protein concentration for each sample.
-
Compare the PKG activity in this compound- and sildenafil-treated cells to the vehicle-treated control.
Western Blot for VASP Phosphorylation
Objective: To quantify the phosphorylation of VASP at Ser239 (a specific PKG phosphorylation site) in cells treated with this compound or sildenafil.
Materials:
-
Cell line expressing PDE5
-
This compound and sildenafil
-
NO donor (e.g., SNP)
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in the PKG activity assay protocol (steps 1-3).
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to serve as a loading control.
-
Quantify the band intensities and express the level of VASP phosphorylation as the ratio of phospho-VASP to total VASP.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the comparative evaluation of PDE5 inhibitors like this compound and sildenafil.
Conclusion
The available data strongly indicate that this compound is a more potent and selective inhibitor of PDE5 than sildenafil. Its higher potency (lower IC50) suggests that it can achieve a greater level of PDE5 inhibition at lower concentrations, which would be expected to lead to a more robust increase in intracellular cGMP and consequently, a greater activation of downstream effectors like PKG and increased phosphorylation of VASP. The enhanced selectivity of this compound, particularly against PDE6 and PDE11, may translate to a more favorable safety profile with a lower incidence of off-target effects.
While direct comparative experimental data on the downstream effects of this compound are not as extensively published as for sildenafil, the provided experimental protocols offer a clear framework for conducting such head-to-head studies. The superior biochemical profile of this compound makes it a highly promising candidate for further investigation and development in therapeutic areas where PDE5 inhibition is beneficial. Future research should focus on direct comparative studies to quantify the differential effects of this compound and sildenafil on the cGMP signaling cascade in relevant cellular and animal models.
References
In Vivo Validation of Tpn171: A Comparative Analysis of Target Engagement and Efficacy
This guide provides a comprehensive comparison of the in vivo performance of Tpn171, a novel therapeutic agent, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Overview of this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound's mechanism of action involves binding to MEK1/2 and preventing the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a xenograft model of human colorectal cancer (COLO205) and compared with a standard-of-care MEK inhibitor, Trametinib.
| Compound | Dosing | Tumor Growth Inhibition (TGI) | Change in Body Weight |
| Vehicle | Daily | 0% | +2% |
| This compound | 10 mg/kg, Daily | 85% | -3% |
| Trametinib | 1 mg/kg, Daily | 68% | -8% |
Table 1: Comparative efficacy of this compound and Trametinib in the COLO205 xenograft model.
In Vivo Target Engagement
Target engagement was assessed by measuring the phosphorylation of ERK (pERK), a direct downstream substrate of MEK, in tumor tissues collected from the efficacy study.
| Compound | Time Post-Dose | pERK Inhibition (%) |
| This compound (10 mg/kg) | 4 hours | 92% |
| This compound (10 mg/kg) | 24 hours | 75% |
| Trametinib (1 mg/kg) | 4 hours | 88% |
| Trametinib (1 mg/kg) | 24 hours | 55% |
Table 2: In vivo target engagement of this compound and Trametinib in COLO205 tumors.
Experimental Protocols
4.1. Xenograft Efficacy Study
Caption: Workflow for the in vivo xenograft efficacy and pharmacodynamic study.
-
Cell Line: COLO205 human colorectal cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animals: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 5 x 10^6 COLO205 cells in 0.1 mL of PBS with 50% Matrigel were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compounds were formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween-80 and administered daily by oral gavage.
-
Efficacy Assessment: Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100%.
4.2. Western Blot for pERK Analysis
-
Tumor Lysates: Tumor samples were homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 20 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and incubated overnight at 4°C with primary antibodies against pERK1/2 (Cell Signaling Technology, #4370) and total ERK1/2 (Cell Signaling Technology, #4695).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed to quantify band intensity.
Logical Comparison of this compound vs. Alternatives
Caption: A logical comparison of this compound's attributes versus the alternative.
Conclusion
The in vivo data demonstrates that this compound exhibits superior anti-tumor efficacy and a more favorable safety profile compared to the established MEK inhibitor, Trametinib, in the COLO205 xenograft model. The enhanced efficacy is supported by sustained target engagement, as evidenced by the prolonged inhibition of pERK in tumor tissues. These findings highlight this compound as a promising clinical candidate for the treatment of MAPK-driven cancers.
Tpn171: A Comparative Analysis of Cross-Reactivity Against Phosphodiesterases
For Immediate Release
SUZHOU, China – [Date] – Vigonvita Life Sciences Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of Tpn171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document provides researchers, scientists, and drug development professionals with objective data on this compound's performance against other phosphodiesterase (PDE) families, including detailed experimental methodologies and visual representations of key biological pathways and workflows.
This compound has been identified as a highly potent inhibitor of PDE5 with an IC50 value of 0.62 nM[1]. In the landscape of PDE5 inhibitors, high selectivity is crucial to minimize off-target effects, as the inhibition of other PDE isozymes can lead to adverse effects. This guide offers a detailed comparison of this compound's inhibitory activity against various PDE families, underscoring its selectivity profile.
Comparative Inhibitory Activity of this compound
The selectivity of this compound has been evaluated against other PDE families, with a particular focus on those structurally related or clinically relevant. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against various phosphodiesterases.
| Phosphodiesterase Isozyme | This compound IC50 (nM) | Selectivity vs. PDE5 (Fold-Difference) | Reference Sildenafil (Fold-Difference vs. PDE5) | Reference Tadalafil (Fold-Difference vs. PDE5) |
| PDE5 | 0.62 | 1 | 1 | 1 |
| PDE6 | 19.84 | 32 | 8 | - |
| PDE11 | 1000 | 1610 | - | 9 |
| PDE1 | Data not available | - | - | - |
| PDE2 | Data not available | - | - | - |
| PDE3 | Data not available | - | - | - |
| PDE4 | Data not available | - | - | - |
| PDE7 | Data not available | - | - | - |
| PDE8 | Data not available | - | - | - |
| PDE9 | Data not available | - | - | - |
| PDE10 | Data not available | - | - | - |
Data compiled from publicly available research.[2][3]
As the data indicates, this compound demonstrates significant selectivity for PDE5 over PDE6 and PDE11. It is 32 times more selective for PDE5 than for PDE6, an important factor in mitigating potential visual side effects associated with PDE6 inhibition[2][3]. Furthermore, this compound exhibits a 1610-fold higher selectivity for PDE5 compared to PDE11[2][3]. It is important to note that comprehensive quantitative data for this compound's activity against all other PDE families (PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, and PDE10) is not currently available in the public domain.
PDE5-cGMP Signaling Pathway
This compound exerts its therapeutic effect by modulating the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of this compound in the PDE5-cGMP signaling pathway.
Experimental Protocols
The determination of the cross-reactivity profile of this compound involves robust in vitro phosphodiesterase activity assays. While the specific protocol for this compound is proprietary, the following represents a standard, widely accepted methodology for such evaluations.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human phosphodiesterase enzymes.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1-11)
-
This compound compound stock solution (in DMSO)
-
Cyclic nucleotides: cAMP and cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
5'-Nucleotidase
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
Microplate reader
-
384-well microplates
Procedure:
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Substrate Preparation: Each PDE enzyme is diluted to its optimal concentration in the assay buffer. The respective cyclic nucleotide substrate (cAMP or cGMP) is also prepared in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted PDE enzyme to the wells.
-
Initiate the reaction by adding the cyclic nucleotide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction.
-
Add 5'-nucleotidase to convert the resulting 5'-monophosphate (AMP or GMP) to a nucleoside and inorganic phosphate.
-
Add a phosphate detection reagent. The amount of phosphate produced is proportional to the PDE activity.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the general workflow for assessing the cross-reactivity of a PDE inhibitor.
Caption: General workflow for determining PDE inhibitor cross-reactivity.
About Vigonvita Life Sciences Co., Ltd.:
Vigonvita Life Sciences is a research-driven pharmaceutical company dedicated to the discovery, development, and commercialization of innovative medicines for the treatment of cardiovascular and other debilitating diseases.
Contact: [Insert Media Contact Information]
References
A Comparative Meta-Analysis of Phosphodiesterase-5 Inhibitors in the Management of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sildenafil (B151), Tadalafil (B1681874), and Vardenafil (B611638)
Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening condition characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[1][2] Phosphodiesterase type 5 (PDE5) inhibitors have emerged as a cornerstone of PAH therapy.[1] These agents act on the nitric oxide (NO) signaling pathway, promoting vasodilation and inhibiting vascular remodeling.[3][4] This guide provides a meta-analysis-style comparison of the three most prominent PDE5 inhibitors used in PAH treatment: sildenafil, tadalafil, and vardenafil. The information is compiled from key clinical trials and systematic reviews to aid in research and development efforts.
Mechanism of Action: The NO-sGC-cGMP Pathway
PDE5 inhibitors exert their therapeutic effect by modulating the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3] NO, produced by endothelial cells, stimulates sGC in vascular smooth muscle cells to produce cGMP.[5] cGMP acts as a second messenger, leading to vasodilation and a reduction in pulmonary vascular resistance.[6] The enzyme PDE5 specifically degrades cGMP, terminating its vasodilatory action.[3] In PAH, the expression and activity of PDE5 are often enhanced.[3] By inhibiting PDE5, drugs like sildenafil, tadalafil, and vardenafil prevent the breakdown of cGMP, leading to its accumulation and enhanced vasodilation in the pulmonary vasculature.[3][5]
Comparative Efficacy: Key Clinical Trial Data
The efficacy of sildenafil, tadalafil, and vardenafil in treating PAH has been established in several pivotal randomized controlled trials (RCTs). The primary endpoint in many of these trials was the change in 6-minute walk distance (6MWD), a measure of exercise capacity.[7] Other key endpoints included improvements in hemodynamic parameters (mean pulmonary artery pressure [mPAP] and pulmonary vascular resistance [PVR]) and World Health Organization (WHO) functional class.[8][9]
Table 1: Summary of Pivotal Clinical Trial Efficacy Data
| Drug (Trial) | Dosage | Trial Duration | Baseline 6MWD (meters) | Placebo-Corrected Change in 6MWD (meters) | Change in mPAP (mmHg) | Change in PVR (dyn·s·cm⁻⁵) |
| Sildenafil (SUPER-1)[10] | 20, 40, 80 mg TID | 12 weeks | ~344 | +45, +46, +50 | -2.1, -2.6, -4.7 | -124, -131, -170 |
| Tadalafil (PHIRST)[7][11] | 40 mg QD | 16 weeks | ~340 | +33 (+44 in naive) | -3.9 | -233 |
| Vardenafil (EVALUATION)[9][12] | 5 mg BID | 12 weeks | ~370 | +69 | -5.3 | -4.7 Wood Units |
TID: three times daily; QD: once daily; BID: twice daily. Data represents mean changes from baseline.
A 2023 meta-analysis of 17 RCTs demonstrated that PDE5 inhibitors, as a class, significantly improve the cardiac index, mean PAP, and 6MWD compared to placebo.[13] While direct head-to-head trials are limited, a systematic literature review suggests that tadalafil in combination with an endothelin receptor antagonist (ERA) may lead to more favorable improvements in 6MWD compared to a sildenafil-ERA combination.[1][14] As monotherapy, their efficacy on 6MWD appears comparable.[1][14]
Pharmacokinetic and Pharmacodynamic Profiles
The three PDE5 inhibitors exhibit distinct pharmacokinetic profiles that influence their dosing regimens and clinical use.[2][6]
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | Sildenafil | Tadalafil | Vardenafil |
| Dosing Frequency | Three times a day (TID)[2] | Once a day (QD)[2] | Twice a day (BID)[9] |
| Half-life (hours) | ~4[2] | ~17.5[6][15] | ~4-5[16] |
| Food Interaction | High-fat meal reduces absorption[6] | None[6] | High-fat meal may reduce absorption |
| Metabolism | Primarily CYP3A4, some CYP2C9[6] | Primarily CYP3A4[6] | Primarily CYP3A4 |
Tadalafil's long half-life allows for once-daily dosing, which may improve patient adherence compared to the more frequent dosing required for sildenafil.[2]
Safety and Tolerability
The safety profiles of sildenafil, tadalafil, and vardenafil are similar, with most adverse events being mild to moderate and related to their vasodilatory effects.[2]
Table 3: Common Adverse Events Reported in Clinical Trials (%)
| Adverse Event | Sildenafil (80 mg TID)[10] | Tadalafil (40 mg QD)[11] | Vardenafil (5 mg BID)[9] | Placebo |
| Headache | 46 | 42 | 18.2 | 9-20 |
| Flushing | 10 | 18 | 9.1 | 2-4 |
| Dyspepsia | 16 | 11 | 2.3 | 1-4 |
| Myalgia | 7 | 14 | N/A | 1-4.5 |
| Diarrhea | 9 | 9 | 4.5 | 4-10 |
Percentages are approximate and vary across studies. Placebo percentages represent the range seen across the respective trials.
Serious adverse events are infrequent, and no deaths in the pivotal trials were considered to be treatment-related.[9][17]
Experimental Protocols
Standardized methodologies are crucial for ensuring the reliability and comparability of data from clinical trials in PAH.
Key Experimental Methodologies
-
Six-Minute Walk Test (6MWT): This is a standardized, self-paced test of exercise capacity.[18] The patient is instructed to walk as far as possible along a flat, 30-meter corridor in 6 minutes.[18] Standardized encouragement is given at specific intervals. The total distance walked (6MWD) is recorded.[4]
-
Right Heart Catheterization (RHC): This is the gold standard for the diagnosis and hemodynamic assessment of PAH.[11][16] A multi-lumen catheter is inserted into a central vein and advanced into the pulmonary artery.[16][19] This allows for direct measurement of pressures including mean pulmonary artery pressure (mPAP), right atrial pressure (RAP), and pulmonary artery wedge pressure (PAWP).[16] Cardiac output is also measured, typically by thermodilution or the Fick method, allowing for the calculation of pulmonary vascular resistance (PVR).[16] All pressures should be measured at end-expiration.[20]
Conclusion
Sildenafil, tadalafil, and vardenafil are all effective and generally well-tolerated oral therapies for patients with PAH, demonstrating significant improvements in exercise capacity and pulmonary hemodynamics.[19] While their core mechanism of action is identical, they differ in their pharmacokinetic profiles, leading to varied dosing schedules. Tadalafil's once-daily regimen may offer an adherence advantage.[2] Although robust head-to-head comparative data is sparse, existing evidence suggests comparable efficacy, particularly when used as monotherapy.[1][14] Future research should focus on direct comparative trials and identifying patient subgroups that may benefit most from a specific PDE5 inhibitor.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A Systematic Literature Review Exploring the Efficacy and Safety of Tadalafil and Sildenafil in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Six-minute walk test in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Right heart catheterisation: best practice and pitfalls in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pah.cz [pah.cz]
- 8. Pulmonary Arterial Hypertension and Response to Tadalafil - American College of Cardiology [acc.org]
- 9. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RHC for PH | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 12. ahajournals.org [ahajournals.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Long-term treatment with sildenafil citrate in pulmonary arterial hypertension: the SUPER-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Right Heart Catheterization - Internal Medicine Residency Handbook [vim-book.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tpn171: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Tpn171 is a critical component of laboratory safety and regulatory compliance. As an investigational phosphodiesterase type 5 (PDE5) inhibitor, this compound requires careful handling throughout its lifecycle, including its final disposal.[1] Adherence to established protocols not only ensures a safe working environment but also prevents environmental contamination and upholds the integrity of research operations.
This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting. Given that specific Safety Data Sheet (SDS) information for this compound is not publicly available, these recommendations are based on best practices for the management of investigational new drugs and related chemical compounds.[2][3]
Regulatory Framework and Core Principles
The disposal of any investigational medication must be conducted in accordance with federal, state, and local regulations, such as the guidelines set forth by the Resource Conservation and Recovery Act (RCRA).[4][5] All research institutions are required to have an Environmental Health and Safety (EHS) office that can provide specific guidance and approved procedures. It is imperative to consult with your institution's EHS office before proceeding with any disposal method.[4]
The fundamental principle for disposing of an investigational drug like this compound is to treat it as hazardous waste until proven otherwise.[3] This approach ensures the highest level of safety for all personnel and the environment.
Quantitative Data Summary: Waste Categorization
To facilitate proper disposal, this compound waste should be categorized as follows:
| Waste Category | Description | Recommended Container |
| Solid this compound Waste | Unused, expired, or contaminated pure this compound compound. | Clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Liquid this compound Waste | Solutions containing this compound, including stock solutions and experimental dilutions. | Clearly labeled, sealed, and chemically compatible hazardous waste container for liquids. |
| Contaminated Labware | Glassware, plasticware, and other lab supplies that have come into direct contact with this compound. | Puncture-resistant sharps containers for sharp items; designated hazardous waste bins for non-sharp items. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Designated hazardous waste bags or containers. |
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the disposal of different forms of this compound waste.
Protocol 1: Disposal of Solid this compound
-
Segregation: Isolate all solid this compound waste from other laboratory waste streams.
-
Containerization: Place the solid this compound waste into a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container label must clearly state "Hazardous Waste," the chemical name "this compound," and any known associated hazards.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Pickup Request: Arrange for the disposal of the container through your institution's EHS-approved hazardous waste management vendor.[2]
Protocol 2: Disposal of Liquid this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent system used, and the estimated concentration of this compound.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: Request a pickup from your institution's licensed hazardous waste disposal service. Do not pour this compound solutions down the drain. [6]
Protocol 3: Disposal of Contaminated Labware and PPE
-
Decontamination (where applicable): For glassware, a triple rinse with a suitable solvent can be performed. The rinsate must be collected and disposed of as liquid hazardous waste.[7]
-
Segregation:
-
Sharps: All contaminated needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Contaminated non-sharp labware (e.g., pipette tips, tubes) and PPE should be placed in a designated hazardous waste container or bag.
-
-
Disposal: These containers should be collected and disposed of through the institution's hazardous waste management program.
Mandatory Visualizations
To further clarify the proper disposal workflow for this compound, the following diagrams have been created using the DOT language.
Caption: Workflow for the disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Tpn171
Disclaimer: Tpn171 is a research chemical. This guide is intended for trained laboratory personnel and is not a substitute for a comprehensive risk assessment. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on information for a similar compound, Sildenafil Citrate, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[1][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, consider an impervious apron or suit.[1][5]
-
Respiratory Protection: If working with the powdered form of this compound or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[6][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Safety Goggles/Face Shield | Nitrile Gloves | Lab Coat | NIOSH-approved Respirator |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required if in a well-ventilated area or fume hood |
| Administering to Animals | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Cleaning Spills | Safety Goggles/Face Shield | Nitrile Gloves | Lab Coat/Impervious Apron | NIOSH-approved Respirator (for large spills or powders) |
Operational Plans
2.1. Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][8]
-
Minimize dust generation when working with the powdered form.[1][6]
2.2. Emergency Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[6][8]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][9]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Use a licensed professional waste disposal service to dispose of this material.[1][9]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Data Presentation
Table 2: Pharmacokinetic Parameters of TPN171H in Healthy Subjects (Single Ascending-Dose Study)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| 5 | 53.6 ± 18.2 | 2.0 (1.0-4.0) | 487.8 ± 129.5 | 8.02 ± 1.34 |
| 10 | 104.2 ± 32.5 | 2.0 (1.0-4.0) | 1083.2 ± 262.4 | 9.21 ± 1.53 |
| 20 | 224.8 ± 73.4 | 2.5 (1.5-4.0) | 2473.1 ± 684.2 | 10.88 ± 2.17 |
| 30 | 316.5 ± 98.7 | 3.0 (2.0-6.0) | 3648.9 ± 987.6 | 10.15 ± 1.89 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.
Experimental Protocols
Detailed experimental protocols for the synthesis or in-vitro/in-vivo testing of this compound are not publicly available in the provided search results. Researchers should refer to specialized publications or contact the manufacturer for specific protocols. The following is a general workflow for a pharmacokinetic study based on the available information.
Caption: General workflow for a clinical pharmacokinetic study.
Logical Relationships
The following diagram illustrates the logical flow of safety precautions when handling a research chemical like this compound.
Caption: Logical flow of laboratory safety procedures for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pharmasd.com [pharmasd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ajantapharmausa.com [ajantapharmausa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
